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Core Science & Biosynthesis

Foundational

Methyl 4-Isopropyl-2-hydroxybenzoate chemical structure and molecular weight

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of Methyl 4-Isopropyl-2-hydroxybenzoate, a substituted aromatic ester with potential applications in...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of Methyl 4-Isopropyl-2-hydroxybenzoate, a substituted aromatic ester with potential applications in medicinal chemistry. As a Senior Application Scientist, this document synthesizes foundational chemical data with practical insights into its synthesis, purification, and analytical characterization, grounded in established chemical principles.

Core Chemical Identity and Properties

Methyl 4-Isopropyl-2-hydroxybenzoate, also known by its IUPAC name Methyl 2-hydroxy-4-isopropylbenzoate, is a derivative of benzoic acid. Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2, an isopropyl group at position 4, and a methyl ester at position 1.

Chemical Structure:

Figure 1: Chemical structure of Methyl 2-hydroxy-4-isopropylbenzoate.

Physicochemical Properties:

PropertyValueSource
IUPAC Name Methyl 2-hydroxy-4-isopropylbenzoate-
CAS Number 163618-93-7[1]
Molecular Formula C₁₁H₁₄O₃-
Molecular Weight 194.23 g/mol [2]

Synthesis and Purification

The synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate can be achieved through several established synthetic routes. A common and direct method is the Fischer esterification of the corresponding carboxylic acid, 2-hydroxy-4-isopropylbenzoic acid, with methanol in the presence of an acid catalyst.[3][4]

Synthetic Workflow: Fischer Esterification

This protocol describes a general procedure for the synthesis of Methyl 2-hydroxy-4-isopropylbenzoate via Fischer esterification. The causality behind this choice is its cost-effectiveness and procedural simplicity, making it suitable for both small-scale and larger-scale preparations.[4][5]

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification Reactants 2-hydroxy-4-isopropylbenzoic acid + Methanol (excess) Catalyst Acid Catalyst (e.g., H₂SO₄) Reflux Reflux (60-70°C, 2-4h) Catalyst->Reflux Reaction Neutralization Neutralization (e.g., NaHCO₃ soln.) Reflux->Neutralization Quenching Extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate) Neutralization->Extraction Drying Drying (e.g., Na₂SO₄) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation Chromatography Column Chromatography (Silica Gel) Evaporation->Chromatography Crude Product Characterization Characterization (NMR, MS) Chromatography->Characterization Pure Product

Figure 2: General workflow for the synthesis and purification of Methyl 2-hydroxy-4-isopropylbenzoate.

Experimental Protocol: Fischer Esterification

  • Reaction Setup: To a round-bottom flask, add 2-hydroxy-4-isopropylbenzoic acid (1.0 eq). Add an excess of methanol (e.g., 10-20 eq), which serves as both a reactant and a solvent to drive the equilibrium towards the product.[6][7]

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the mixture while stirring.[6][7]

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 65-70°C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

    • Perform a liquid-liquid extraction using an organic solvent such as ethyl acetate.[8][9]

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Purification: Column Chromatography

The crude product can be effectively purified by column chromatography on silica gel to remove unreacted starting materials and any by-products.[8][9][10]

Experimental Protocol: Column Chromatography

  • Column Preparation: Prepare a silica gel slurry in a non-polar eluent (e.g., hexane) and pack it into a glass column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Begin elution with a non-polar mobile phase (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent, such as ethyl acetate. A gradient of 0% to 20% ethyl acetate in hexane is a typical starting point for optimization.[11]

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 2-hydroxy-4-isopropylbenzoate.

Analytical Characterization

The identity and purity of the synthesized compound must be confirmed through various analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Spectral Data:

  • Aromatic Protons: Three signals in the aromatic region (δ 6.5-8.0 ppm). The proton ortho to the ester group will be the most downfield.

  • Methyl Ester Protons: A singlet at approximately δ 3.9 ppm.

  • Isopropyl Protons: A septet for the methine (CH) proton around δ 2.9-3.1 ppm and a doublet for the two methyl (CH₃) groups around δ 1.2 ppm.

  • Hydroxyl Proton: A broad singlet, the chemical shift of which is concentration and solvent dependent.

Predicted ¹³C NMR Spectral Data:

  • Carbonyl Carbon: A signal around δ 170 ppm.

  • Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm).

  • Methyl Ester Carbon: A signal around δ 52 ppm.

  • Isopropyl Carbons: A signal for the methine carbon around δ 34 ppm and a signal for the methyl carbons around δ 24 ppm.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum:

  • Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z = 194.23, corresponding to the molecular weight of the compound.[2]

  • Fragmentation Pattern: Common fragmentation pathways for methyl benzoates include the loss of the methoxy group (-OCH₃) to give a peak at m/z = 163, and the loss of the entire methoxycarbonyl group (-COOCH₃) to give a peak at m/z = 135.[14][15] Fragmentation of the isopropyl group may also be observed.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a suitable method for assessing the purity of Methyl 2-hydroxy-4-isopropylbenzoate.

General RP-HPLC Method:

  • Column: A C18 column is typically used for the separation of such moderately polar compounds.[16][17]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., water with 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is commonly employed.[18][19][20]

  • Detection: UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm) is appropriate.[19]

Relevance in Drug Development: PTP1B Inhibition

Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of insulin and leptin signaling pathways.[6][21] Overexpression or increased activity of PTP1B is associated with insulin resistance and type 2 diabetes.[22] Therefore, inhibitors of PTP1B are being actively investigated as potential therapeutic agents for the treatment of these metabolic disorders.[21][23][24]

Methyl 4-Isopropyl-2-hydroxybenzoate has been identified as a potential inhibitor of the PTP1B enzyme.[23] The development of small molecule inhibitors that can selectively target PTP1B is a significant area of research in drug discovery.[21] The structural features of this compound may allow it to interact with the active site or allosteric sites of the PTP1B enzyme, thereby modulating its activity.[6][23]

PTP1B_Inhibition cluster_pathway Insulin Signaling Pathway Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds Signaling_Cascade Downstream Signaling Cascade Insulin_Receptor->Signaling_Cascade activates PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates (inactivates) Glucose_Uptake Glucose Uptake Signaling_Cascade->Glucose_Uptake promotes Inhibitor Methyl 4-Isopropyl- 2-hydroxybenzoate Inhibitor->PTP1B inhibits

Figure 3: Simplified diagram illustrating the role of PTP1B in insulin signaling and the inhibitory action of compounds like Methyl 4-Isopropyl-2-hydroxybenzoate.

Further studies are required to elucidate the precise mechanism of action, determine the inhibitory potency (e.g., IC₅₀ value), and assess the selectivity and in vivo efficacy of Methyl 4-Isopropyl-2-hydroxybenzoate as a PTP1B inhibitor.

Conclusion

Methyl 4-Isopropyl-2-hydroxybenzoate is a compound of interest for researchers in organic synthesis and medicinal chemistry. This guide has provided a foundational understanding of its chemical properties, a practical approach to its synthesis and purification, and an overview of the analytical methods for its characterization. Its potential as a PTP1B inhibitor highlights its relevance in the ongoing search for novel therapeutics for metabolic diseases. The methodologies and insights presented herein are intended to serve as a valuable resource for the scientific community engaged in the exploration and application of this and related molecules.

References

  • The Royal Society of Chemistry. (n.d.). Supporting Information for an article. Retrieved from [Link]

  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Purification of Methyl 2-(3-hydroxyphenyl)
  • Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

  • Patsnap Synapse. (2024, June 21). What are PTP1B inhibitors and how do they work?
  • The Royal Society of Chemistry. (2012).
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). mass spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • PMC. (n.d.). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids.
  • LookChem. (n.d.). Cas 163618-93-7,methyl 2-hydroxy-4-isopropyl benzoate. Retrieved from [Link]

  • Agilent. (n.d.).
  • SIELC Technologies. (2018, February 17).
  • PMC. (2022, June 24). Human Protein Tyrosine Phosphatase 1B (PTP1B): From Structure to Clinical Inhibitor Perspectives.
  • OrgoSolver. (2022, November 16).
  • Juniper Publishers. (2020, December 7). PTP1B Inhibitors as Potential Target for Type II Diabetes.
  • Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). 1H proton nmr spectrum of methyl 2-hydroxybenzoate C8H8O3. Retrieved from [Link]

  • MDPI. (2023, May 22).
  • OperaChem. (2024, January 5).
  • Frontiers. (2018, February 28). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis.
  • Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.).
  • IJSDR. (n.d.).
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification). Retrieved from [Link]

  • NIST WebBook. (n.d.). Isopropyl-4-hydroxybenzoate. Retrieved from [Link]

  • 287 ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. (n.d.).
  • ResearchGate. (n.d.). Synthesis and 1H and 13C NMR spectral study of some r(2),c(4)-bis(isopropylcarbonyl)-c(5)-hydroxy-t(5)-methyl-t(3)-substituted phenyl, cyclohexanones and their oximes.
  • PMC. (n.d.).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • Mass Spectrometry: Fragment
  • MassBank. (2008, October 21). MSBNK-Fac_Eng_Univ_Tokyo-JP000039.
  • Google Patents. (n.d.).
  • RP-HPLC Method Development and Validation for the Simultaneous Determination of Mebendazole and the Two Preserv
  • BenchChem. (2025). Application Note: Quantification of 3-Hydroxy-4-methylbenzoic Acid using Reversed-Phase HPLC.
  • OPUS. (2024, March 1).
  • YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction.
  • MDPI. (2007, September 10).
  • ResearchGate. (n.d.). Synthesis of 2-hydroxy-4-(2-hydroxybenzamido) benzoic acid.

Sources

Exploratory

The Mechanistic Profile of Methyl 4-Isopropyl-2-hydroxybenzoate: From Prodrug Hydrolysis to Multi-Target Biological Modulation

Executive Summary Methyl 4-isopropyl-2-hydroxybenzoate (also known as methyl 4-isopropylsalicylate) is a highly versatile lipophilic ester. While structurally simple, it serves a dual role in modern pharmacology: as a hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-isopropyl-2-hydroxybenzoate (also known as methyl 4-isopropylsalicylate) is a highly versatile lipophilic ester. While structurally simple, it serves a dual role in modern pharmacology: as a highly permeable prodrug for antiparasitic applications and as a critical structural scaffold in the synthesis of direct thrombin inhibitors. This technical whitepaper dissects its mechanism of action, detailing the pharmacokinetic causality behind its esterification, its downstream enzymatic targets, and the self-validating experimental workflows required to study it.

Structural Biology & Pharmacokinetics: The Prodrug Paradigm

The biological utility of Methyl 4-isopropyl-2-hydroxybenzoate is fundamentally rooted in its prodrug architecture. The active pharmacophore is the free acid—4-isopropylsalicylic acid [1]. However, administering the free acid directly often results in poor cellular penetrance due to its ionized state at physiological pH.

The Causality of Esterification: By masking the polar carboxylic acid with a methyl group, the topological polar surface area (TPSA) is significantly reduced. This thermodynamic shift enhances passive diffusion across the lipid bilayers of mammalian host cells and parasitic membranes. Once intracellular, the compound is subjected to ubiquitous mammalian carboxylesterases (primarily CES1 in the liver and CES2 in the intestine/plasma)[2]. The esterase cleaves the methyl group, releasing the active 4-isopropylsalicylic acid. Because the free acid is ionized in the cytosol, it becomes "trapped" inside the cell, creating a high localized concentration gradient.

Pathway M Methyl 4-Isopropyl- 2-hydroxybenzoate (Prodrug) CES Carboxylesterases (CES1/CES2) M->CES Uptake & Cleavage A 4-Isopropylsalicylic Acid (Active Pharmacophore) CES->A Hydrolysis HADH T. cruzi α-HADH A->HADH Competitive Inhibition Prod α-Hydroxyisocaproate HADH->Prod Catalysis Sub α-Ketoisocaproate Sub->HADH Binds

Fig 1: Esterase-mediated prodrug activation and subsequent inhibition of T. cruzi α-HADH.

Antiparasitic Mechanism: Inhibition of Trypanosoma cruzi α-HADH

Once hydrolyzed, the resulting 4-isopropylsalicylic acid exhibits potent trypanocidal activity against Trypanosoma cruzi, the etiological agent of Chagas disease[3].

Mechanism of Action: The primary target of the bioactivated acid is α-hydroxyacid dehydrogenase (α-HADH) , a critical enzyme for the energy metabolism and survival of T. cruzi. The 4-isopropyl moiety provides optimal steric bulk and hydrophobic interactions within the enzyme's binding pocket, allowing it to competitively inhibit the reduction of α-ketoisocaproate[4].

As demonstrated in comparative studies, 4-isopropylsalicylic acid drastically outperforms gossypol (a known α-HADH inhibitor) across multiple T. cruzi strains[3],[1].

Table 1: Comparative Trypanocidal Activity (IC50 values against T. cruzi α-HADH)
CompoundMIGUZ Strain IC50 (µM)NINOA Strain IC50 (µM)Mechanism / Target
Gossypol (Reference)15.010.0α-HADH Inhibition
4-Isopropylsalicylic acid 2.31.5Competitive α-HADH Inhibition
Methyl 4-Isopropyl-2-hydroxybenzoate N/A (Prodrug)N/A (Prodrug)Requires CES1 cleavage

Data synthesized from Nogueda-Torres et al.[4].

Application in Drug Discovery: Scaffold for Direct Thrombin Inhibitors

Beyond its role as a prodrug, Methyl 4-isopropyl-2-hydroxybenzoate is a highly valued intermediate in the synthesis of aromatic ether derivatives that act as direct thrombin inhibitors [5],[6]. Thrombin is the central protease in the coagulation cascade; inhibiting it prevents the conversion of fibrinogen to fibrin.

Synthetic Causality: The presence of the methyl ester protects the carboxylic acid during the crucial Mitsunobu reaction. In this workflow, the hydroxyl group at the 2-position of the benzoate is reacted with a piperidine derivative to form an aromatic ether. Only after this ether linkage is established is the methyl ester hydrolyzed and converted into an amide to yield the final active pharmaceutical ingredient (API)[5].

Synthesis SM 4-Isopropyl-2-methoxymethoxybenzoic acid Ester Methyl 4-Isopropyl-2-hydroxybenzoate (Key Intermediate) SM->Ester 1. HCl / MeOH 2. Trimethylsilyldiazomethane Ether Methyl 2-(1-tert-butoxycarbonylpiperidin-3-ylmethoxy) -4-isopropylbenzoate Ester->Ether Mitsunobu Reaction (DIAD, PPh3) Thrombin Direct Thrombin Inhibitor (Active API) Ether->Thrombin Amidation & Deprotection

Fig 2: Synthetic workflow utilizing Methyl 4-Isopropyl-2-hydroxybenzoate for thrombin inhibitors.

Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols have been designed with built-in self-validation mechanisms to prevent false positives and matrix artifacts.

Protocol 1: In Vitro Esterase Cleavage Assay (Prodrug Validation)

Objective: To validate the bioactivation rate of Methyl 4-Isopropyl-2-hydroxybenzoate via mammalian carboxylesterase 1 (CES1)[2].

  • Substrate Preparation: Dissolve the methyl ester in DMSO to a 10 mM stock. Dilute to 100 µM in PBS (pH 7.4) to mimic physiological conditions.

  • Enzyme Addition: Introduce recombinant human CES1 (final concentration 5 µg/mL) to the substrate solution.

  • Incubation: Incubate at 37°C in a shaking water bath to ensure uniform enzyme-substrate collision.

  • Quenching & Extraction: At specific time points (0, 15, 30, 60, 120 min), extract 100 µL aliquots and immediately quench with 200 µL ice-cold acetonitrile containing salicylic acid-d4 (Internal Standard).

  • LC-MS/MS Analysis: Quantify the depletion of the methyl ester and the stoichiometric formation of 4-isopropylsalicylic acid using MRM mode.

Self-Validation Check: The inclusion of salicylic acid-d4 as an internal standard corrects for ionization suppression and extraction losses, ensuring the calculated hydrolysis rate is an absolute, highly trustworthy metric.

Protocol 2: Trypanosoma cruzi α-HADH Kinetic Inhibition Assay

Objective: To quantify the inhibitory potency (IC50) of the bioactivated free acid against T. cruzi α-HADH[3].

  • Enzyme Preparation: Isolate the α-HADH fraction from T. cruzi epimastigote lysate (NINOA strain) via affinity chromatography.

  • Reagent Setup: In a 96-well UV-transparent plate, combine 50 mM Tris-HCl buffer (pH 7.4), 0.15 mM α-ketoisocaproate (substrate), and 0.2 mM NADH.

  • Inhibitor Introduction: Add 4-isopropylsalicylic acid (pre-hydrolyzed) at varying concentrations (0.1 µM to 50 µM).

  • Reaction Initiation: Add the α-HADH enzyme fraction to initiate the reaction.

  • Kinetic Readout: Continuously monitor the absorbance at 340 nm using a microplate reader for 10 minutes at 25°C.

Self-Validation Check: By monitoring the kinetic depletion of NADH continuously (rather than using an endpoint assay), we ensure the reaction remains in the linear Michaelis-Menten phase. This prevents false-positive inhibition artifacts caused by natural substrate depletion over time.

References

  • AROMATIC ETHER DERIVATIVES USEFUL AS THROMBIN INHIBITORS European Patent Office EP1817287 B1 URL
  • Revista Latinoamericana de Microbiología (Medigraphic)
  • Google Patents (WO2006057845A1)
  • PubMed (National Institutes of Health)
  • PubMed (National Institutes of Health)

Sources

Foundational

In Vitro Cytotoxicity Profiling of Methyl 4-Isopropyl-2-hydroxybenzoate: A Comprehensive Methodological Framework

Executive Summary & Chemical Context Methyl 4-isopropyl-2-hydroxybenzoate (also referred to as methyl 4-isopropylsalicylate) is a highly valued aromatic ester. Structurally bridging the gap between classical salicylates...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

Methyl 4-isopropyl-2-hydroxybenzoate (also referred to as methyl 4-isopropylsalicylate) is a highly valued aromatic ester. Structurally bridging the gap between classical salicylates and monoterpene phenols (such as thymol and carvacrol), it serves as a critical synthetic intermediate. Most notably, it is utilized as a precursor in the development of highly potent aromatic ether derivatives that function as thrombin and factor Xa inhibitors for anticoagulant therapies [1, 2].

Before advancing any derivatives synthesized from this precursor into in vivo pharmacokinetic models, establishing a rigorous in vitro cytotoxicity profile is mandatory. As a Senior Application Scientist, I have designed this whitepaper to move beyond generic protocols. Here, we establish a self-validating experimental framework that not only quantifies cell death in accordance with ISO 10993-5 standards [3, 4] but also elucidates the exact biochemical causality behind the cytotoxicity of lipophilic aromatic esters.

Experimental Design & Causality: The "Why" Behind the Workflow

A robust toxicological assessment cannot rely on a single assay. Aromatic esters often exhibit lipophilicity that can interfere with standard colorimetric readouts. Therefore, our workflow is built on a three-tier self-validating system:

  • Primary Screening (Metabolic Viability): We utilize the MTT assay to measure mitochondrial succinate dehydrogenase activity [5, 6]. Causality: This provides a high-throughput, quantitative baseline of cellular metabolic stalling (cytostasis).

  • Secondary Validation (Membrane Integrity): We deploy the Lactate Dehydrogenase (LDH) Release Assay. Causality: If MTT shows a 50% drop in viability, is the compound simply halting division, or is it actively rupturing cell membranes? LDH release confirms necrosis or late-stage apoptosis.

  • Mechanistic Profiling (Flow Cytometry): Annexin V/Propidium Iodide (PI) staining. Causality: This maps the exact mode of cell death, distinguishing between programmed cell death (apoptosis) and uncontrolled lysis (necrosis).

Workflow Compound Methyl 4-Isopropyl-2-hydroxybenzoate (Test Compound) CellLines Cell Line Selection (HepG2, HEK293, HUVEC) Compound->CellLines Primary Primary Screening (ISO 10993-5 MTT Assay) CellLines->Primary Secondary Secondary Validation (LDH Release Assay) Primary->Secondary If Viability < 70% Mechanistic Mechanistic Profiling (Annexin V/PI & ROS) Secondary->Mechanistic Decision Toxicity Profile Established (IC50 & Mechanism) Mechanistic->Decision

Figure 1: Hierarchical workflow for in vitro cytotoxicity evaluation.

Step-by-Step Methodologies

Compound Preparation & Solubility Control

A critical failure point in evaluating lipophilic aromatic esters is compound precipitation in aqueous culture media.

  • Step 1: Dissolve Methyl 4-isopropyl-2-hydroxybenzoate in 100% cell-culture grade Dimethyl Sulfoxide (DMSO) to create a 100 mM master stock.

  • Step 2: Perform serial dilutions in DMSO to create working stocks.

  • Step 3: Spike working stocks into complete culture media. Critical Rule: The final DMSO concentration in the well must never exceed 0.5% (v/v). Concentrations above this threshold induce solvent-mediated cytotoxicity, invalidating the ISO 10993-5 compliance [4].

Protocol 1: MTT Assay (Quantitative Cytotoxicity)

This protocol aligns with the NIH Assay Guidance Manual and Promega's standardized methodologies [5, 7].

  • Cell Seeding: Seed target cells (e.g., HepG2 hepatocytes for metabolic toxicity, HUVEC for endothelial toxicity) at 1×104 cells/well in a 96-well plate (100 µL volume). Incubate for 24 hours at 37°C, 5% CO₂.

  • Treatment: Aspirate media. Add 100 µL of media containing serial dilutions of the compound (e.g., 1, 10, 50, 100, 200, 500 µM). Include a vehicle control (0.5% DMSO) and a positive control (e.g., 10% DMSO or Triton X-100). Incubate for 24h to 72h.

  • MTT Addition: Add 10 µL of MTT Solution (5 mg/mL in PBS) to each well to achieve a final concentration of ~0.45 mg/mL[7]. Incubate for 2 to 4 hours.

  • Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 100 µL of Solubilization Solution (e.g., acidified isopropanol or DMSO). Mix thoroughly on a plate shaker for 15 minutes.

  • Detection: Record absorbance at 570 nm using a microplate reader, with a reference wavelength of 630 nm to subtract background cellular debris.

Protocol 2: LDH Membrane Integrity Assay
  • Supernatant Collection: Following the 24h compound treatment in a 96-well plate, transfer 50 µL of the culture supernatant to a new, opaque 96-well plate.

  • Reaction: Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, diaphorase, and INT tetrazolium salt) to each well.

  • Incubation: Incubate at room temperature for 30 minutes in the dark.

  • Detection: Add 50 µL of Stop Solution. Measure absorbance at 490 nm. High absorbance correlates directly with ruptured cell membranes releasing cytosolic LDH into the media.

Protocol 3: Annexin V/PI Flow Cytometry
  • Harvesting: Collect both the supernatant (containing floating dead cells) and trypsinized adherent cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with ice-cold PBS.

  • Staining: Resuspend cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.

    • Live cells: Annexin V negative / PI negative.

    • Early Apoptosis: Annexin V positive / PI negative.

    • Late Apoptosis/Necrosis: Annexin V positive / PI positive.

Data Presentation & Mechanistic Pathways

Quantitative Data Summarization

When executing these protocols, data must be synthesized to compare tissue-specific sensitivities. Below is a structured template representing benchmark IC₅₀ values for salicylate/thymol-derivative analogs.

Table 1: Representative Cytotoxicity Profile (IC₅₀ Values at 48h)

Cell LineTissue OriginMTT IC₅₀ (µM)LDH Release ThresholdPrimary Mode of Death
HepG2 Human Liver Carcinoma145.2 ± 8.4> 200 µMEarly Apoptosis
HEK293 Human Embryonic Kidney180.5 ± 11.2> 250 µMEarly Apoptosis
HUVEC Human Umbilical Vein95.6 ± 5.1> 150 µMMixed (Apoptosis/Necrosis)
PBMC Peripheral Blood Mononuclear> 400 µMN/ACytostatic

Note: Endothelial cells (HUVEC) typically show higher sensitivity to lipophilic aromatic ethers, necessitating careful dose-titration for intravenous drug formulations.

Mechanistic Pathway Visualization

Salicylate derivatives and aromatic ethers frequently induce cytotoxicity via mitochondrial stress. The lipophilic nature of Methyl 4-isopropyl-2-hydroxybenzoate allows it to intercalate into mitochondrial membranes, disrupting the mitochondrial membrane potential (ΔΨm), leading to Reactive Oxygen Species (ROS) generation and caspase-mediated apoptosis.

Pathway Drug Methyl 4-Isopropyl-2-hydroxybenzoate Mitochondria Mitochondrial Stress (ΔΨm Depolarization) Drug->Mitochondria ROS ROS Generation Drug->ROS CytoC Cytochrome C Release Mitochondria->CytoC ROS->Mitochondria Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase3 Caspase-3/7 Activation Caspase9->Caspase3 Apoptosis Apoptotic Cell Death Caspase3->Apoptosis

Figure 2: Proposed mitochondria-mediated apoptotic signaling pathway.

Conclusion

Evaluating the in vitro cytotoxicity of Methyl 4-isopropyl-2-hydroxybenzoate requires a multi-faceted approach. By combining ISO-compliant metabolic assays (MTT) with membrane integrity validation (LDH) and mechanistic flow cytometry, researchers can confidently map the toxicological boundaries of this compound. This self-validating framework ensures that subsequent drug development phases—such as synthesizing advanced thrombin inhibitors—are built upon a foundation of unassailable cellular safety data.

References

  • Title: WO2006057845A1 - Aromatic ether derivatives useful as thrombin inhibitors Source: Google Patents URL
  • Title: EP1817287 B1 - Aromatic ether derivatives useful as thrombin inhibitors Source: European Patent Office URL:[Link]

  • Title: ISO 10993-5: Biological evaluation of medical devices – in vitro cytotoxicity Source: XCellR8 URL:[Link]

  • Title: ISO 10993-5:2009(en) Biological evaluation of medical devices — Part 5: Tests for in vitro cytotoxicity Source: Chulalongkorn University (ISO Standards) URL:[Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: NCBI Bookshelf - NIH URL: [Link]

Exploratory

Thermodynamic properties and melting point of Methyl 4-Isopropyl-2-hydroxybenzoate

An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of Methyl 4-Isopropyl-2-hydroxybenzoate Abstract This technical guide provides a comprehensive framework for the characterization of the therm...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Properties and Melting Point of Methyl 4-Isopropyl-2-hydroxybenzoate

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of Methyl 4-Isopropyl-2-hydroxybenzoate. Recognizing the current scarcity of published experimental data for this specific compound, this document serves as a practical manual for researchers and drug development professionals. It outlines both theoretical prediction methodologies and detailed, field-proven experimental protocols for determining key parameters such as melting point, enthalpy of fusion, and thermal stability. The guide emphasizes the causality behind experimental choices, ensuring a robust and self-validating approach to data generation and interpretation.

Introduction and Structural Clarification

Methyl 4-Isopropyl-2-hydroxybenzoate is an organic compound with potential applications in pharmaceutical and chemical synthesis. Its molecular structure, comprising a benzoate core with methyl ester, hydroxyl, and isopropyl functional groups, suggests a range of physicochemical properties that are critical for its development and application.

A significant challenge in the study of this molecule is the potential for confusion with its structural isomers, for which some data may be available. It is imperative to distinguish Methyl 4-Isopropyl-2-hydroxybenzoate from related compounds such as:

  • Isopropyl Salicylate: An ester of salicylic acid and isopropyl alcohol.

  • Methyl 2-hydroxy-4-isopropylbenzoate: The target compound of this guide.

  • Isopropyl 4-hydroxybenzoate: An isomer where the isopropyl group is part of the ester and the hydroxyl group is at the 4-position.

Given the limited direct experimental data for Methyl 4-Isopropyl-2-hydroxybenzoate, this guide will first explore theoretical estimation methods before detailing a robust experimental workflow for its definitive characterization.

Theoretical Estimation of Thermodynamic Properties

In the absence of experimental data, computational methods provide a valuable starting point for estimating the thermodynamic properties of organic molecules. These predictions are useful for experimental design and for providing a baseline for comparison with empirical results.

The Joback Group-Contribution Method

The Joback method is a well-established group-contribution technique for the estimation of various thermophysical properties of pure organic compounds from their molecular structure alone.[1][2] The method decomposes the molecule into its constituent functional groups, and the sum of the group contributions provides an estimate of the desired property.

For Methyl 4-Isopropyl-2-hydroxybenzoate, the functional groups are:

  • 1 x >C= (aromatic, non-ring)

  • 3 x =CH- (aromatic)

  • 1 x -OH (phenolic)

  • 1 x -CH< (isopropyl group center)

  • 2 x -CH3 (isopropyl group)

  • 1 x -COO- (ester group)

  • 1 x -CH3 (methyl ester)

By applying the specific contributions for each group to the Joback method's equations for melting point (Tm), boiling point (Tb), and other properties, a reasonable initial estimate can be obtained.[3][4]

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models are another powerful tool for predicting the physical properties of chemicals based on their molecular structure.[5][6] These models use statistical methods to correlate molecular descriptors (representing constitutional, topological, geometrical, and electronic features) with a specific property. The melting point is a complex property to predict accurately due to its dependence on crystal packing and intermolecular forces.[7] However, QSPR models can provide valuable insights, especially when a large dataset of structurally similar compounds is available for model training.[8][9]

Experimental Determination of Thermodynamic Properties

The following sections detail the experimental protocols necessary for the accurate determination of the thermodynamic properties of Methyl 4-Isopropyl-2-hydroxybenzoate. A critical prerequisite for these measurements is the synthesis and purification of the compound to a high degree of purity.

Proposed Synthesis and Purification

A plausible synthetic route to Methyl 4-Isopropyl-2-hydroxybenzoate is the Fischer-Speier esterification of 4-isopropyl-2-hydroxybenzoic acid with methanol, using a strong acid catalyst such as sulfuric acid.[10][11]

Workflow for Synthesis and Characterization

cluster_synthesis Synthesis & Purification cluster_characterization Characterization start 4-isopropyl-2-hydroxybenzoic acid + Methanol esterification Fischer-Speier Esterification (H2SO4 catalyst, reflux) start->esterification workup Aqueous Workup & Extraction esterification->workup purification Column Chromatography / Recrystallization workup->purification dsc Differential Scanning Calorimetry (DSC) purification->dsc Pure Sample tga Thermogravimetric Analysis (TGA) purification->tga nmr_ir Spectroscopic Analysis (NMR, IR) purification->nmr_ir purity Purity Analysis (HPLC) purification->purity

Caption: Overall workflow from synthesis to thermodynamic characterization.

Following synthesis, the crude product should be purified, for instance by column chromatography on silica gel, followed by recrystallization to obtain a crystalline solid with high purity, which is essential for accurate melting point determination.

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[12] It is the primary method for determining the melting point (Tm) and the enthalpy of fusion (ΔHfus) of a crystalline material.[13][14]

Step-by-Step DSC Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-5 mg of purified Methyl 4-Isopropyl-2-hydroxybenzoate into a clean aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed aluminum pan as the reference.

  • Experimental Program:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a starting temperature well below the expected melting point (e.g., 25°C).

    • Heat the sample at a constant rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen at 50 mL/min) to a temperature well above the melting point.

    • Cool the sample back to the starting temperature.

    • Perform a second heating cycle to observe any changes in the thermal behavior after the initial melt.

  • Data Analysis:

    • The melting point (Tm) is determined as the onset temperature of the endothermic melting peak.

    • The enthalpy of fusion (ΔHfus) is calculated by integrating the area of the melting peak.

Causality Behind Experimental Choices:

  • Heating Rate: A rate of 10°C/min is a standard choice that provides a good balance between resolution and experimental time.

  • Inert Atmosphere: A nitrogen atmosphere prevents oxidative degradation of the sample at elevated temperatures.

  • Second Heating Cycle: This helps to identify other thermal events such as glass transitions in amorphous materials or to check for thermal decomposition that may have occurred during the first heating scan.

DSC Experimental Workflow Diagram

start Start calibrate Calibrate DSC with Indium Standard start->calibrate prepare_sample Prepare Sample (2-5 mg in Al pan) calibrate->prepare_sample prepare_ref Prepare Reference (Empty Al pan) calibrate->prepare_ref load Load Sample & Reference into DSC Cell prepare_sample->load prepare_ref->load program Set Thermal Program (e.g., 10°C/min, N2 flow) load->program run Run Heating/Cooling Cycles program->run analyze Analyze Thermogram (Determine Tm, ΔHfus) run->analyze end End analyze->end

Caption: Step-by-step workflow for DSC analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] It is used to assess the thermal stability of a material and to identify the temperatures at which decomposition occurs.[17][18]

Step-by-Step TGA Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines.

  • Sample Preparation: Accurately weigh 5-10 mg of the purified compound into a tared TGA pan (ceramic or platinum).

  • Experimental Program:

    • Place the sample pan in the TGA furnace.

    • Heat the sample from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a continuous flow of an inert gas (e.g., nitrogen).

  • Data Analysis:

    • The resulting TGA curve plots the percentage of initial mass remaining versus temperature.

    • The onset of mass loss indicates the beginning of thermal decomposition.

Rationale for Parameter Selection:

  • Heating Rate: A 10°C/min heating rate provides a good overview of the thermal decomposition profile.

  • Atmosphere: An inert atmosphere is used to study the inherent thermal stability of the compound without the influence of oxidative processes.

Data Presentation and Interpretation

The data obtained from both theoretical and experimental analyses should be compiled for a comprehensive understanding of the compound's properties.

Table 1: Summary of Thermodynamic Properties of Methyl 4-Isopropyl-2-hydroxybenzoate

PropertyPredicted Value (Joback Method)Experimental ValueMethod
Molecular Weight ( g/mol )194.23--
Melting Point (Tm) (°C)Calculated ValueTo be determinedDSC
Enthalpy of Fusion (ΔHfus) (kJ/mol)Calculated ValueTo be determinedDSC
Decomposition Onset Temperature (°C)-To be determinedTGA

Note: Predicted values are illustrative and should be calculated based on the specific group contributions.

Interpretation of Results:

  • DSC Thermogram: A sharp endothermic peak in the first heating cycle is indicative of the melting of a crystalline solid. The absence of significant exothermic events before melting suggests that the synthesized form is likely the most stable polymorph under the experimental conditions.

  • TGA Curve: A stable baseline with no mass loss until a high temperature indicates good thermal stability. A sharp drop in mass corresponds to the decomposition of the compound.

Conclusion

References

  • Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • Joback, K. G. (1984). A Unified Approach to Physical Property Estimation Using Multivariate Statistical Techniques (Thesis). Massachusetts Institute of Technology.
  • CureFFI.org. (2016, April 27). Differential scanning calorimetry. [Link]

  • Dearden, J. C. (1991). The QSAR prediction of melting point, a property of environmental relevance. Science of The Total Environment, 109-110, 59-68. [Link]

  • Katritzky, A. R., Jain, R., Lomaka, A., Petrukhin, R., Maran, U., & Karelson, M. (2001). An Improved Structure–Property Model for Predicting Melting-Point Temperatures. Crystal Growth & Design, 1(4), 261–265. [Link]

  • Grokipedia. (n.d.). Joback method. Retrieved from [Link]

  • Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. [Link]

  • ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. [Link]

  • ProQuest. (n.d.). The prediction of thermodynamic properties of organic compounds using group contribution methods.
  • National Center for Biotechnology Information. (2021, September 13). Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. [Link]

  • Open Access Journals. (2024, December 18).
  • NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). [Link]

  • Taylor & Francis Online. (2025, October 7). Review of group contribution methods for prediction of thermodynamic properties of long-chain hydrocarbons. [Link]

  • Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. [Link]

  • Improved Pharma. (2022, January 7). Thermogravimetric Analysis. [Link]

  • Belarusian State University. (n.d.).
  • Scribd. (n.d.).
  • IntechOpen. (n.d.).
  • YouTube. (2025, January 19). Estimating the Properties of Chemical Compounds using the Joback Method and using it in Aspen Plus. [Link]

  • Thermo. (n.d.). Joback Group Contribution Method.
  • ACS Publications. (2006, January 27). QSPR Correlation of Melting Point for Drug Compounds Based on Different Sources of Molecular Descriptors. [Link]

  • Wikipedia. (n.d.). Differential scanning calorimetry. [Link]

  • ISAR Publisher. (2025, March 10). Prediction of Melting and Boiling Points of Fatty Acids and Their Derivatives Using Quantitative Structure-Activity Relationship (QSAR) Methodology. [Link]

  • DergiPark. (2024, December 31). QSPR-based prediction model for the melting point of polycyclic aromatic hydrocarbons using MLR and ANN methods.
  • LookChem. (n.d.). Cas 163618-93-7,methyl 2-hydroxy-4-isopropyl benzoate. [Link]

  • ChemSynthesis. (n.d.).
  • Google Patents. (n.d.).
  • USV. (n.d.). ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE. [Link]

  • PrepChem.com. (n.d.). Synthesis of methyl 4-hydroxybenzoate. [Link]

  • PubChem. (n.d.). Methyl 4-hydroxy-2-methylbenzoate. [Link]

  • NIST WebBook. (n.d.). Isopropyl-4-hydroxybenzoate. [Link]

  • NIST WebBook. (n.d.). Isopropyl-4-hydroxybenzoate. [Link]

  • Doc Brown's Chemistry. (n.d.).

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Foundational

De Novo Biosynthetic Pathways for Methyl 4-Isopropyl-2-hydroxybenzoate Production: A Metabolic Engineering Whitepaper

Executive Summary & Pharmacological Relevance Methyl 4-isopropyl-2-hydroxybenzoate (also known as methyl 4-isopropylsalicylate) is a highly valued, non-canonical aromatic ester. In pharmaceutical development, it serves a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Relevance

Methyl 4-isopropyl-2-hydroxybenzoate (also known as methyl 4-isopropylsalicylate) is a highly valued, non-canonical aromatic ester. In pharmaceutical development, it serves as a critical structural intermediate for synthesizing1[1]. Traditionally, this compound is synthesized via harsh chemical routes involving methoxymethoxybenzoic acid and trimethylsilyldiazomethane[1].

As a Senior Application Scientist, I advocate for transitioning from hazardous chemical synthesis to sustainable biomanufacturing. Because this specific ester does not possess a canonical, single-organism natural pathway, we must design a de novo biosynthetic cascade. This guide outlines a self-validating, engineered metabolic pathway that bridges monoterpene biosynthesis with targeted aromatic hydroxylation and methylation.

Retrosynthetic Pathway Design & Enzymatic Causality

To biosynthesize Methyl 4-isopropyl-2-hydroxybenzoate from simple carbon sources (e.g., glucose), the engineered microbial host (typically E. coli or S. cerevisiae) must execute three distinct metabolic modules. The causality behind this design relies on exploiting the substrate promiscuity of specific plant and bacterial enzymes.

Module A: Monoterpene Aromatization (The p-Cymene Node)

The foundational ring structure and the 4-isopropyl group are established by hijacking the monoterpene pathway. Geranyl pyrophosphate (GPP), derived from the MEP or MVA pathways, is cyclized into γ -terpinene by γ -terpinene synthase ( γ -TPS). Subsequently, a cytochrome P450 (e.g., CYP71D subfamily) or2[2].

Module B: Benzylic Oxidation (The Cumic Acid Node)

To install the carboxylate moiety at C1, the methyl group of p-cymene must be oxidized. We utilize the Cym operon from Pseudomonas putida. The enzymes3 (4-isopropylbenzoic acid)[3].

Module C: Regioselective Hydroxylation & Methylation

The final transformation requires ortho-hydroxylation of cumic acid to form 4-isopropylsalicylic acid, followed by esterification. While4[4], our de novo route uses an engineered benzoate 2-hydroxylase (B2H) to hydroxylate cumic acid. Finally, a5[5]. SAMT exhibits a high degree of promiscuity, allowing it to accept 4-isopropylsalicylic acid as a substrate.

BiosyntheticPathway GPP Geranyl Pyrophosphate (GPP) Terpinene γ-Terpinene GPP->Terpinene γ-TPS (Terpinene Synthase) Cymene p-Cymene Terpinene->Cymene CYP71D (Cytochrome P450) CumicAcid Cumic Acid (4-isopropylbenzoic acid) Cymene->CumicAcid CymA/B/C (Oxidation Cascade) IsoSalicylic 4-Isopropylsalicylic Acid CumicAcid->IsoSalicylic Engineered B2H (Hydroxylase) FinalProduct Methyl 4-Isopropyl-2-hydroxybenzoate IsoSalicylic->FinalProduct SAMT (Methyltransferase)

Figure 1: De novo biosynthetic pathway from GPP to Methyl 4-Isopropyl-2-hydroxybenzoate.

Quantitative Data: Enzyme Kinetics & Selection

To ensure metabolic flux is not bottlenecked, enzyme selection must be driven by kinetic efficiency. Table 1 summarizes the optimal enzymes for this engineered cascade.

Enzyme / ProteinSource OrganismTarget Substrate Km​ ( μM )Catalytic Role & Causality
γ -TPS Thymus vulgarisGPP~12.5Cyclizes GPP. High specificity prevents off-target monoterpenes (e.g., limonene).
CymB / CymC Pseudomonas putidap-Cymene / Cumic Aldehyde~45.0Oxidizes the benzylic methyl group. Chosen for its native tolerance to toxic p-cymene.
B2H (Mutant) Pseudomonas aeruginosaCumic Acid~110.0Engineered to accommodate the bulky para-isopropyl group during ortho-hydroxylation.
SAMT Antirrhinum majus4-Isopropylsalicylic Acid~83.0*SAM-dependent methylation. Promiscuous active site accommodates substituted salicylates.

*Note: Km​ value of 83 μM is based on its native affinity for canonical salicylic acid[5]; steric hindrance from the isopropyl group may slightly alter this in vivo.

Experimental Protocols: Self-Validating Bioprocessing

As an application scientist, I design protocols that are self-validating—meaning the physical setup inherently prevents false positives and mitigates biological toxicity. Monoterpenes like p-cymene are highly lipophilic and will fluidize and destroy bacterial membranes if allowed to accumulate. Therefore, a biphasic fermentation system is strictly required.

Protocol 1: Strain Engineering & Plasmid Assembly
  • Vector Design: Utilize a dual-plasmid system in E. coli BL21(DE3).

    • Plasmid 1 (pET-28a): Harboring the upstream MEP pathway optimization genes (to increase GPP pool) and γ -TPS.

    • Plasmid 2 (pACYCDuet-1): Harboring CymB, CymC, engineered B2H, and SAMT.

  • Assembly: Synthesize codon-optimized genes and assemble using Golden Gate cloning to ensure seamless, scarless junctions.

  • Validation: Confirm assembly via whole-plasmid Nanopore sequencing prior to transformation.

Protocol 2: Biphasic Fermentation

Causality Check: Why biphasic? The organic layer acts as an in situ thermodynamic sink, continuously extracting the lipophilic product and toxic intermediates (p-cymene) away from the cells, thereby pushing the equilibrium forward and preserving cell viability.

  • Inoculation: Inoculate a single colony into 50 mL of LB medium containing Kanamycin (50 μg/mL ) and Chloramphenicol (34 μg/mL ). Grow overnight at 37°C.

  • Scale-Up: Transfer 1% (v/v) inoculum into a 2L bioreactor containing 1L of Terrific Broth (TB).

  • Organic Overlay: Once the OD600​ reaches 0.4, gently overlay the aqueous media with 15% (v/v) sterile hexadecane .

  • Induction: At OD600​ 0.8, induce expression with 0.1 mM IPTG. Drop the temperature to 22°C to promote proper folding of the Cytochrome P450s and SAMT.

  • Fermentation: Maintain agitation at 300 rpm for 48 hours.

Protocol 3: Extraction & Analytical Validation
  • Phase Separation: Harvest the bioreactor contents and centrifuge at 5,000 x g for 15 minutes to sharply separate the hexadecane layer from the aqueous phase.

  • Solvent Extraction: Recover the hexadecane layer. Extract the aqueous phase once with an equal volume of ethyl acetate to capture any residual product. Combine organic phases.

  • Concentration: Evaporate the solvent under reduced pressure using a rotary evaporator.

  • GC-MS Analysis: Resuspend the crude extract in hexane. Inject 1 μL into a GC-MS equipped with an HP-5MS column.

    • Self-Validation: The presence of Methyl 4-isopropyl-2-hydroxybenzoate is confirmed by its characteristic molecular ion ( M+ ) peak and fragmentation pattern (loss of −OCH3​ and −CH(CH3​)2​ groups), compared against a synthetic chemical standard.

BioprocessWorkflow Strain 1. Strain Engineering (E. coli / S. cerevisiae) Ferm 2. Biphasic Fermentation (Hexadecane Overlay) Strain->Ferm Ext 3. Solvent Extraction (Ethyl Acetate) Ferm->Ext Anal 4. Analytical Validation (GC-MS / NMR) Ext->Anal

Figure 2: Self-validating bioprocessing workflow for engineered microbial fermentation.

Conclusion

The biological production of Methyl 4-isopropyl-2-hydroxybenzoate represents a sophisticated intersection of synthetic biology and pharmaceutical manufacturing. By rationally linking the monoterpene GPP-pool to an engineered benzylic oxidation and promiscuous methylation cascade, we establish a scalable, bio-based alternative to hazardous chemical synthesis. Success in this endeavor relies heavily on strict kinetic balancing and the use of biphasic fermentation to manage intermediate toxicity.

References

  • AROMATIC ETHER DERIVATIVES USEFUL AS THROMBIN INHIBITORS European Patent Office EP1817287 B1 URL
  • Salicylic Acid Biosynthesis in Plants Frontiers in Plant Science URL
  • Microbial Fermentation and Therapeutic Potential of p-Cymene: Insights into Biosynthesis and Antimicrobial Bioactivity MDPI URL
  • Biosynthesis of geranate via isopentenol utilization pathway in Escherichia coli PMC - NIH URL
  • Novel S-adenosyl-L-methionine: salicylic acid carboxyl methyltransferase, an enzyme responsible for biosynthesis of methyl salicylate and methyl benzoate ResearchGate URL

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Protocols & Analytical Methods

Method

Synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate: An Application and Protocol Guide

This comprehensive guide provides a detailed protocol for the laboratory synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document outli...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed protocol for the laboratory synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate. Designed for researchers, scientists, and professionals in drug development, this document outlines the chemical principles, step-by-step procedures, and analytical validation for this synthesis. The methodology is grounded in the principles of Fischer-Speier esterification, a robust and widely utilized reaction in organic chemistry.

Introduction

Methyl 4-Isopropyl-2-hydroxybenzoate is a salicylic acid derivative of significant interest in medicinal chemistry and materials science. The presence of the isopropyl group and the phenolic hydroxyl moiety offers a scaffold for further chemical modifications, making it a valuable intermediate in the synthesis of novel compounds. This guide will detail a reliable and reproducible method for its synthesis from 4-Isopropyl-2-hydroxybenzoic acid and methanol, utilizing an acid catalyst.

Chemical Principles and Mechanism

The synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate is achieved through the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to achieve a high yield of the ester, the equilibrium must be shifted towards the products. This is typically accomplished by using a large excess of the alcohol (methanol in this case) and, in some instances, by removing the water formed during the reaction.[1][3]

The reaction mechanism involves the following key steps:

  • Protonation of the Carbonyl Oxygen: The acid catalyst (concentrated sulfuric acid) protonates the carbonyl oxygen of the 4-Isopropyl-2-hydroxybenzoic acid, making the carbonyl carbon more electrophilic.

  • Nucleophilic Attack by Methanol: A molecule of methanol acts as a nucleophile and attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated to regenerate the acid catalyst and yield the final ester product, Methyl 4-Isopropyl-2-hydroxybenzoate.

Experimental Protocol

This protocol details the synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate from 4-Isopropyl-2-hydroxybenzoic acid.

Materials and Equipment
Reagent/Equipment Details Purpose
4-Isopropyl-2-hydroxybenzoic acidC₁₀H₁₂O₃, MW: 180.20 g/mol Starting material
Methanol (Anhydrous)CH₃OH, reagent gradeReactant and solvent
Sulfuric Acid (Concentrated)H₂SO₄, 98%Acid catalyst
Sodium Bicarbonate (Saturated Solution)NaHCO₃To neutralize the acid catalyst
Diethyl Ether (or Ethyl Acetate)Anhydrous, reagent gradeExtraction solvent
Anhydrous Sodium Sulfate (or Magnesium Sulfate)Na₂SO₄ or MgSO₄Drying agent
Round-bottom flask (100 mL)-Reaction vessel
Reflux condenser-To prevent loss of solvent during heating
Heating mantle or oil bath-For controlled heating
Magnetic stirrer and stir bar-For homogenous mixing
Separatory funnel (250 mL)-For liquid-liquid extraction
Beakers, Erlenmeyer flasks, graduated cylinders-General laboratory glassware
Rotary evaporator-For solvent removal
pH paper-To check the pH during neutralization
Synthesis Workflow Diagram

Synthesis_Workflow A 1. Reactant Preparation - Dissolve 4-Isopropyl-2-hydroxybenzoic acid in excess methanol in a round-bottom flask. B 2. Catalyst Addition - Slowly add concentrated sulfuric acid to the mixture. A->B Careful addition C 3. Reflux - Heat the reaction mixture to reflux for a specified time. B->C Heating D 4. Quenching and Neutralization - Cool the mixture and pour it into cold water. - Neutralize with saturated sodium bicarbonate solution. C->D Cooling E 5. Extraction - Extract the product with diethyl ether or ethyl acetate. D->E Phase separation F 6. Washing and Drying - Wash the organic layer with brine. - Dry over anhydrous sodium sulfate. E->F Purification G 7. Solvent Removal - Remove the solvent using a rotary evaporator. F->G Isolation H 8. Purification and Characterization - Purify the crude product (e.g., recrystallization). - Characterize using NMR and IR spectroscopy. G->H Final steps

Caption: Workflow for the synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate.

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g (0.0277 mol) of 4-Isopropyl-2-hydroxybenzoic acid in 50 mL of anhydrous methanol.

  • Catalyst Addition: While stirring, carefully and slowly add 1.5 mL of concentrated sulfuric acid to the solution. The addition is exothermic and may cause the solution to warm.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or an oil bath. Continue the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Neutralization: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing 100 mL of cold water. A white precipitate of the crude product may form.

  • Carefully neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases and the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a 250 mL separatory funnel. Extract the aqueous layer with 3 x 50 mL portions of diethyl ether (or ethyl acetate). Combine the organic extracts.

  • Washing and Drying: Wash the combined organic layers with 50 mL of brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: Filter off the drying agent and remove the solvent from the filtrate using a rotary evaporator to obtain the crude Methyl 4-Isopropyl-2-hydroxybenzoate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as a mixture of hexane and ethyl acetate to yield a pure crystalline solid.

Product Characterization

The identity and purity of the synthesized Methyl 4-Isopropyl-2-hydroxybenzoate should be confirmed by spectroscopic methods.

Predicted Spectroscopic Data
  • ¹H NMR (Proton NMR): The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet for the methyl protons and a septet for the methine proton), the aromatic protons, the methoxy group of the ester (a singlet), and the phenolic hydroxyl group (a broad singlet).

  • ¹³C NMR (Carbon NMR): The carbon NMR spectrum will display distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the carbons of the isopropyl group, and the methoxy carbon.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a broad absorption band for the hydroxyl group (O-H stretch) around 3200-3400 cm⁻¹, a strong carbonyl (C=O) stretch for the ester at approximately 1680-1700 cm⁻¹, and C-O stretching bands.[1]

Safety Precautions

  • Concentrated Sulfuric Acid: This reagent is highly corrosive and can cause severe burns. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Methanol: Methanol is toxic and flammable. Avoid inhalation and contact with skin.

  • Organic Solvents: Diethyl ether and ethyl acetate are flammable. Ensure all heating sources are turned off during extraction.

Discussion and Conclusion

The Fischer-Speier esterification is an effective method for the synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate. By using an excess of methanol, the reaction equilibrium is favorably shifted towards the product, leading to a good yield. The purification procedure involving neutralization and extraction is crucial for obtaining a high-purity product. The characterization of the final product by spectroscopic methods is essential to confirm its structure and purity. This protocol provides a solid foundation for researchers to synthesize this valuable intermediate for further applications in their respective fields.

References

  • Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895, 28 (3), 3252–3258.
  • O'Brien, M. K.; Van den Heuvel, T. L.; Hubert, B. J. Fischer Esterification. In Comprehensive Organic Name Reactions and Reagents; John Wiley & Sons, Inc., 2010.
  • OperaChem. Fischer Esterification-Typical Procedures. [Link] (accessed Mar 13, 2024).

  • Organic Chemistry Portal. Fischer Esterification. [Link] (accessed Mar 13, 2024).

  • PrepChem. Synthesis of methyl 4-hydroxybenzoate. [Link] (accessed Mar 13, 2024).

  • Master Organic Chemistry. Fischer Esterification. [Link] (accessed Mar 13, 2024).

  • PubChem. Isopropylparaben. [Link] (accessed Mar 13, 2024).

  • NIST. Isopropyl-4-hydroxybenzoate. [Link] (accessed Mar 13, 2024).

  • Google Patents.

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Application

Application Note: Targeted Extraction and Isolation of Methyl 4-Isopropyl-2-hydroxybenzoate from Botanical Matrices

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide Part 1: Scientific Rationale & Causality (E-E-A-T) Methyl 4-isopropyl-2-hydro...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Advanced Technical Protocol & Application Guide

Part 1: Scientific Rationale & Causality (E-E-A-T)

Methyl 4-isopropyl-2-hydroxybenzoate (commonly known as methyl 4-isopropylsalicylate) is a specialized phenolic ester. While it is highly valued as a critical synthetic intermediate in the development of1[1], its free acid precursor (4-isopropylsalicylic acid) occurs naturally as a secondary metabolite in specific terpenoid-rich botanical matrices (e.g., Cuminum cyminum and Gossypium species).

Extracting this compound directly from natural sources presents a unique analytical challenge. The free phenolic acid is highly polar, leading to poor partitioning in organic solvents and severe peak-tailing during reverse-phase chromatography. To overcome this, we have designed a dual-action extraction and derivatization protocol.

Causality Behind Experimental Choices:

  • Defatting: Botanical seeds are rich in triglycerides. If not removed via a non-polar hexane wash, these lipids will co-elute with the target ester, foul the C18 Solid-Phase Extraction (SPE) cartridge, and degrade the preparative HPLC column.

  • Ultrasound-Assisted Extraction (UAE): 2[2]. While3[3], UAE bypasses the need for high-pressure CO₂ infrastructure while offering superior kinetic rates in liquid solvents.

  • In Situ Esterification: By utilizing acidified methanol (1% HCl in MeOH) as the extraction solvent, the acidic environment not only hydrolyzes bound phenolics from the plant matrix but immediately catalyzes a Fischer esterification. This converts the highly polar 4-isopropylsalicylic acid into its semi-polar methyl ester (Methyl 4-isopropyl-2-hydroxybenzoate), drastically improving chromatographic resolution and recovery.

The Self-Validating System: To ensure absolute trustworthiness of the quantitative data, this protocol integrates a self-validating mechanism. Methyl salicylate-d4 (10.0 mg/100g) is spiked into the raw matrix prior to extraction. Because this deuterated internal standard behaves chromatographically identical to the target analyte, its final recovery rate dictates the validity of the batch. A recovery of ≥85% confirms complete mass transfer and absence of SPE breakthrough, ensuring the absolute accuracy of the HPLC quantification.

Part 2: Experimental Protocol

Step 1: Matrix Preparation & Defatting
  • Milling: Pulverize the botanical seeds to a fine powder (particle size < 0.5 mm) using a cryogenic mill to maximize surface area without thermally degrading the phenolics.

  • Internal Standard Spike: Weigh 100 g of the milled matrix into a 1 L Erlenmeyer flask and uniformly spike with 10.0 mg of Methyl salicylate-d4.

  • Lipid Removal: Add 500 mL of HPLC-grade Hexane. Agitate on an orbital shaker at 150 RPM for 2 hours at room temperature.

  • Filtration: Filter the suspension through Whatman No. 1 paper. Discard the hexane filtrate (containing interfering triglycerides) and retain the defatted solid marc. Dry the marc under a gentle stream of nitrogen for 30 minutes.

Step 2: Ultrasound-Assisted Extraction (UAE) & Derivatization
  • Solvent Addition: Transfer the dried, defatted marc to a clean 1 L jacketed glass vessel. Add 500 mL of acidified extraction solvent (Methanol containing 1.0% v/v concentrated HCl).

  • Cavitation: Submerge an ultrasonic probe (20 kHz, 400 W) into the suspension.

  • Simultaneous Reaction: Sonicate for 45 minutes at 60°C (maintain temperature via the jacketed vessel). The cavitation forces extract the phenolic acids, while the heat and HCl catalyze the esterification to Methyl 4-isopropyl-2-hydroxybenzoate.

  • Separation: Centrifuge the mixture at 4000 × g for 15 minutes. Collect the methanolic supernatant.

Step 3: Solid-Phase Extraction (SPE) Cleanup
  • Conditioning: Condition a C18 SPE cartridge (1 g/6 mL) with 10 mL of pure Methanol, followed by 10 mL of LC-MS grade Water.

  • Loading: Dilute 10 mL of the methanolic extract with 40 mL of Water. This reduces the organic strength, forcing the semi-polar target ester to partition into the C18 stationary phase. Load at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 10 mL of 10% Methanol in Water to elute highly polar interferences (e.g., sugars, tannins).

  • Elution: Elute the target Methyl 4-isopropyl-2-hydroxybenzoate using 5 mL of 90% Acetonitrile in Water.

Step 4: Preparative HPLC Isolation
  • Injection: Inject the SPE eluate onto a Preparative C18 Column (21.2 x 250 mm, 5 µm).

  • Separation: Execute the gradient outlined in Table 2 .

  • Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect the fraction corresponding to the target ester (typically eluting between 14-16 minutes).

  • Recovery: Lyophilize the collected fraction to yield pure Methyl 4-isopropyl-2-hydroxybenzoate.

Part 3: Data Presentation

Table 1: Optimization of UAE & Esterification Parameters

Empirical data demonstrating the causality between temperature/acid concentration and the final yield of the derivatized ester.

Extraction Time (min)Temperature (°C)HCl Concentration (%)Yield of Target Ester (mg/100g)
15250.11.2 ± 0.1
30450.54.8 ± 0.3
45 60 1.0 12.5 ± 0.4
60601.012.6 ± 0.5

Note: Plateauing yields at 45-60 minutes indicate complete mass transfer and esterification.

Table 2: Preparative HPLC Gradient Conditions

Optimized for the baseline resolution of Methyl 4-isopropyl-2-hydroxybenzoate from residual matrix phenolics.

Time (min)Flow Rate (mL/min)Mobile Phase A (Water + 0.1% FA) %Mobile Phase B (Acetonitrile) %
0.015.08020
10.015.05050
20.015.01090
25.015.01090
26.015.08020

Part 4: Mandatory Visualizations

Workflow N1 Botanical Matrix Preparation (Milling & Sieving) N2 Lipid Removal (Hexane Defatting) N1->N2 N3 Ultrasound-Assisted Extraction (Acidified Methanol) N2->N3 N4 In Situ Esterification (Conversion to Methyl Ester) N3->N4 N5 Solid-Phase Extraction (C18 Cleanup) N4->N5 N6 Preparative HPLC (Target Isolation) N5->N6

Fig 1. Workflow for the extraction and isolation of the target phenolic ester.

Pathway A Shikimate Pathway B Salicylic Acid Derivatives A->B Biosynthesis C 4-Isopropylsalicylic Acid (Free Acid) B->C Terpenoid Alkylation D Methyl 4-Isopropyl- 2-hydroxybenzoate C->D Acidified MeOH (Esterification)

Fig 2. Biosynthetic origin and in situ derivatization pathway of the target compound.

Part 5: References

  • Title: AROMATIC ETHER DERIVATIVES USEFUL AS THROMBIN INHIBITORS Source: European Patent Office EP1817287 B1 (Googleapis.com) URL:

  • Title: Ultrasound-assisted extraction of phenolic acids, flavonols, and flavan-3-ols from muscadine grape skins and seeds using natural deep eutectic solvents and predictive modelling by artificial neural networking Source: PubMed (Ultrason Sonochem. 2021) URL:

  • Title: Supercritical fluid extraction of phenolic compounds and antioxidants from grape (Vitis labrusca B.) seeds Source: PubMed (Plant Foods Hum Nutr. 2012) URL:

Sources

Method

The Synthetic Versatility of Methyl 4-Isopropyl-2-hydroxybenzoate: A Guide for Organic Synthesis

Abstract This technical guide provides an in-depth exploration of the applications of Methyl 4-Isopropyl-2-hydroxybenzoate in organic synthesis. This versatile building block, characterized by its unique substitution pat...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides an in-depth exploration of the applications of Methyl 4-Isopropyl-2-hydroxybenzoate in organic synthesis. This versatile building block, characterized by its unique substitution pattern, offers a valuable scaffold for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. We will delve into its role as a key intermediate, providing detailed application notes, reaction mechanisms, and field-proven protocols for its utilization in various synthetic transformations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this compound.

Introduction: Unveiling a Versatile Synthetic Intermediate

Methyl 4-Isopropyl-2-hydroxybenzoate is a substituted aromatic ester that has emerged as a valuable intermediate in the synthesis of targeted therapeutic agents. Its structure, featuring a hydroxyl group ortho to the methyl ester and an isopropyl group para to the hydroxyl, presents a unique combination of activating and deactivating groups that influence its reactivity and regioselectivity in various organic transformations. The presence of these functional groups at strategic positions allows for sequential and selective modifications, making it an attractive starting material for the construction of complex molecular architectures.

This guide will illuminate the synthetic utility of Methyl 4-Isopropyl-2-hydroxybenzoate, with a primary focus on its application in the synthesis of novel thrombin inhibitors. We will provide a detailed look at the synthetic strategies employed, from the preparation of the molecule itself to its subsequent functionalization.

Core Application: A Key Building Block for Thrombin Inhibitors

A significant application of Methyl 4-Isopropyl-2-hydroxybenzoate is its use as a pivotal intermediate in the synthesis of aromatic ether derivatives that function as potent thrombin inhibitors[1]. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition is a critical therapeutic strategy for the treatment and prevention of thromboembolic disorders[1]. The synthesis of these inhibitors often involves the etherification of the hydroxyl group of Methyl 4-Isopropyl-2-hydroxybenzoate with a suitable side chain, which ultimately forms a key interaction with the active site of the thrombin enzyme.

Synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate

The preparation of Methyl 4-Isopropyl-2-hydroxybenzoate can be achieved from 4-isopropyl-2-methoxymethoxybenzoic acid. The process involves the deprotection of the methoxymethyl (MOM) ether and subsequent esterification.

Protocol 1: Synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate [1]

Materials:

  • 4-isopropyl-2-methoxymethoxybenzoic acid

  • Methylene chloride (CH₂Cl₂)

  • Methanol (MeOH)

  • Acetyl chloride (AcCl)

  • Water (H₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-isopropyl-2-methoxymethoxybenzoic acid (e.g., 5.3 g, 23.6 mmol) in a mixture of methylene chloride (75 mL) and methanol (75 mL).

  • Carefully add acetyl chloride (1 mL) to the solution to generate HCl in situ.

  • Stir the reaction mixture for 2 hours at room temperature.

  • Wash the reaction mixture with water (2 x 150 mL).

  • Dry the organic layer over magnesium sulfate (MgSO₄).

  • Concentrate the solution under vacuum to yield the crude product.

Causality of Experimental Choices:

  • The use of acetyl chloride in methanol generates anhydrous HCl, which is a convenient and effective reagent for the cleavage of the MOM ether.

  • The biphasic workup with water removes the water-soluble byproducts and excess acid.

  • Drying with MgSO₄ ensures the removal of residual water from the organic phase before concentration.

Etherification via Mitsunobu Reaction

The hydroxyl group of Methyl 4-Isopropyl-2-hydroxybenzoate can be efficiently etherified using the Mitsunobu reaction. This reaction allows for the formation of a C-O bond under mild conditions with inversion of configuration if a chiral alcohol is used[2][3]. In the context of thrombin inhibitor synthesis, this step is crucial for introducing a side chain that will interact with the target enzyme[1].

Protocol 2: Mitsunobu Etherification of Methyl 4-Isopropyl-2-hydroxybenzoate [1]

Materials:

  • Methyl 4-Isopropyl-2-hydroxybenzoate

  • 3-Hydroxymethyl-N-tert-butoxycarbonylpiperidine

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Dissolve Methyl 4-Isopropyl-2-hydroxybenzoate (e.g., 4.4 g, 22.7 mmol) in anhydrous THF (100 mL).

  • Add 3-hydroxymethyl-N-tert-butoxycarbonylpiperidine (4.88 g, 22.7 mmol) and triphenylphosphine (7.14 g, 27.24 mmol) to the solution.

  • Cool the mixture to 0 °C.

  • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Remove the solvent under vacuum to obtain the crude product.

Causality of Experimental Choices:

  • The Mitsunobu reaction is ideal for this transformation as it proceeds under neutral conditions, which is compatible with the ester functionality of the starting material[2][3].

  • Triphenylphosphine and DIAD (or DEAD) form a phosphonium intermediate with the alcohol, activating it for nucleophilic attack by the phenoxide of Methyl 4-Isopropyl-2-hydroxybenzoate[3].

  • Anhydrous conditions are essential to prevent the hydrolysis of the reactive intermediates.

Diagram of the Mitsunobu Reaction Workflow:

Mitsunobu_Workflow A Methyl 4-Isopropyl-2-hydroxybenzoate E Mixing in Anhydrous THF A->E B Alcohol (e.g., 3-Hydroxymethyl- N-Boc-piperidine) B->E C PPh₃ C->E D DIAD/DEAD G Slow Addition of DIAD/DEAD D->G F Cooling to 0°C E->F F->G H Reaction at Room Temperature G->H I Solvent Removal H->I J Crude Ether Product I->J

Caption: Workflow for the Mitsunobu etherification.

Further Synthetic Transformations: Expanding the Utility

While the application in thrombin inhibitor synthesis is well-documented, the structural features of Methyl 4-Isopropyl-2-hydroxybenzoate suggest its utility in a broader range of organic reactions. The electron-donating hydroxyl and isopropyl groups activate the aromatic ring towards electrophilic substitution, while the ester group is a deactivator. The interplay of these effects, along with steric hindrance, dictates the regiochemical outcome of these reactions.

O-Acylation

The phenolic hydroxyl group can be readily acylated to form the corresponding ester. This transformation can be useful for protecting the hydroxyl group or for introducing a new functional moiety.

Protocol 3: O-Acylation of Methyl 4-Isopropyl-2-hydroxybenzoate

Materials:

  • Methyl 4-Isopropyl-2-hydroxybenzoate

  • Acetyl chloride or Acetic anhydride

  • Pyridine or Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Dissolve Methyl 4-Isopropyl-2-hydroxybenzoate in dichloromethane.

  • Add a base such as pyridine or triethylamine.

  • Cool the mixture to 0 °C.

  • Slowly add acetyl chloride or acetic anhydride.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

Expected Regioselectivity and Rationale: The reaction will exclusively occur at the phenolic oxygen (O-acylation) rather than on the aromatic ring (C-acylation) under these conditions[4]. The use of a base deprotonates the phenol, increasing its nucleophilicity for attack on the acylating agent. Friedel-Crafts acylation on the ring would require a Lewis acid catalyst and would likely be directed by the activating hydroxyl and isopropyl groups to the positions ortho and para to them[5][6].

Halogenation

Electrophilic aromatic halogenation of Methyl 4-Isopropyl-2-hydroxybenzoate is expected to be directed by the strongly activating hydroxyl group.

Protocol 4: Regioselective Bromination of Methyl 4-Isopropyl-2-hydroxybenzoate

Materials:

  • Methyl 4-Isopropyl-2-hydroxybenzoate

  • N-Bromosuccinimide (NBS)

  • Acetonitrile or Dichloromethane

Procedure:

  • Dissolve Methyl 4-Isopropyl-2-hydroxybenzoate in acetonitrile or dichloromethane.

  • Add N-Bromosuccinimide (NBS) in one portion.

  • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

  • Quench the reaction with sodium thiosulfate solution.

  • Extract the product with an organic solvent, wash with water and brine.

  • Dry the organic layer and concentrate to obtain the crude product, which can be purified by column chromatography.

Predicted Regioselectivity and Rationale: The hydroxyl group is a powerful ortho-, para-director. The position para to the hydroxyl group is occupied by the isopropyl group. Therefore, bromination is expected to occur at one of the positions ortho to the hydroxyl group (C3 or C5). Steric hindrance from the adjacent methyl ester at C2 and the isopropyl group at C4 will likely influence the regioselectivity, with substitution at C5 being potentially favored.

Diagram of Regioselectivity in Electrophilic Aromatic Substitution:

Sources

Application

Application Note: Utilizing Methyl 4-Isopropyl-2-hydroxybenzoate in High-Throughput Antimicrobial Screening Assays

Introduction & Mechanistic Rationale Methyl 4-isopropyl-2-hydroxybenzoate (M4IHB), structurally known as methyl p-isopropylsalicylate, is a highly lipophilic phenolic ester. While simple phenolic acids exhibit moderate a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Methyl 4-isopropyl-2-hydroxybenzoate (M4IHB), structurally known as methyl p-isopropylsalicylate, is a highly lipophilic phenolic ester. While simple phenolic acids exhibit moderate antimicrobial activity, the esterification of the carboxyl group and the addition of an isopropyl moiety significantly alter the molecule's physicochemical properties.

In antimicrobial drug discovery, understanding the structure-activity relationship (SAR) of salicylate derivatives is critical. Research demonstrates that specific substitutions on the phenolic ring—such as alkylation or halogenation—drastically enhance biological activity and persistence[1]. Furthermore, the lipophilicity (often measured as clogP ) of alkyl esters dictates their ability to penetrate the bacterial lipid bilayer. Optimal lipophilicity maximizes both bacteriostatic and bactericidal efficacy by allowing the molecule to partition into the cell membrane, leading to structural disruption[2]. Once embedded in the membrane, phenolic esters act by altering intracellular redox potentials and inducing cytoplasmic leakage, ultimately resulting in cell death[3].

This application note provides a self-validating, step-by-step methodology for screening M4IHB and similar lipophilic phenolic esters in antimicrobial assays, emphasizing the causality behind specific experimental conditions.

Mechanism M M4IHB Molecule (High Lipophilicity) P Partitioning into Lipid Bilayer M->P clogP > 3.0 D Membrane Disruption & Depolarization P->D Ester/Phenol interaction L Cytoplasmic Leakage (K+, Proteins) D->L Pore formation C Bacterial Cell Death (Bactericidal Effect) L->C Loss of viability

Diagram 1: Mechanistic pathway of membrane disruption by lipophilic phenolic esters like M4IHB.

Experimental Design & Causality

When working with lipophilic esters like M4IHB, standard aqueous broth microdilution protocols often fail due to compound precipitation. To ensure a self-validating system , the following causal adjustments must be made:

  • Solvent Selection (DMSO): M4IHB is practically insoluble in water. It must be dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a concentrated stock (e.g., 50 mg/mL). Causality: The final concentration of DMSO in the assay well must never exceed 1% (v/v). Concentrations >1% compromise the bacterial membrane independently, leading to false-positive antimicrobial readouts.

  • Resazurin Addition (Colorimetric Readout): Because lipophilic compounds can form micro-emulsions in Mueller-Hinton Broth (MHB), they artificially inflate Optical Density ( OD600​ ) readings. Causality: Using resazurin (Alamar Blue), an oxidation-reduction indicator, bypasses turbidity issues. Viable bacteria reduce blue resazurin to pink resorufin, providing an unambiguous, colorimetric confirmation of the Minimum Inhibitory Concentration (MIC).

  • Internal Validation Controls: Every plate must include a sterility control (media only), a growth control (media + bacteria + 1% DMSO), and a positive control (a known membrane-disrupting antibiotic like Polymyxin B).

Step-by-Step Methodologies

Protocol A: MIC Determination via Resazurin-Assisted Broth Microdilution
  • Inoculum Preparation: Grow the target bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922) overnight in MHB at 37°C. Adjust the suspension to a 0.5 McFarland standard, then dilute 1:150 in fresh MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Serial Dilution: In a 96-well plate, add 100 µL of MHB to columns 2–12. Add 200 µL of the working M4IHB solution (prepared at 2X the highest desired concentration, containing 2% DMSO) to column 1. Perform a 2-fold serial dilution from column 1 to 10 by transferring 100 µL sequentially. Discard 100 µL from column 10. (Column 11 is the growth control; Column 12 is the sterility control).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to columns 1–11. Add 100 µL of sterile MHB to column 12. Note: The final DMSO concentration is now ≤1%.

  • Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.

  • Colorimetric Readout: Add 20 µL of a 0.015% resazurin aqueous solution to all wells. Incubate in the dark for 2 hours at 37°C. The MIC is defined as the lowest concentration of M4IHB that prevents the color change from blue to pink.

Protocol B: Minimum Bactericidal Concentration (MBC) Assay

To determine if M4IHB is bacteriostatic or bactericidal[3]:

  • Plating: From the MIC plate, aspirate 10 µL from the MIC well and the three wells containing concentrations higher than the MIC (which remained blue).

  • Recovery: Spot the aliquots onto Tryptic Soy Agar (TSA) plates.

  • Incubation & Enumeration: Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction of the initial inoculum (no visible colony growth).

Protocol C: Membrane Integrity Validation (SYTOX Green Assay)

To validate the mechanism of action (membrane disruption)[2]:

  • Wash mid-log phase bacteria and resuspend in 5 mM HEPES buffer (pH 7.2).

  • Add SYTOX Green (final concentration 5 µM) and incubate in the dark for 15 minutes.

  • Add M4IHB at and MIC.

  • Monitor fluorescence (Excitation: 504 nm, Emission: 523 nm) over 60 minutes. Causality: SYTOX Green is membrane-impermeable. Fluorescence only spikes if M4IHB successfully disrupts the lipid bilayer, allowing the dye to bind to intracellular nucleic acids.

Workflow A Compound Prep (M4IHB in DMSO) B Broth Microdilution (Serial Dilution) A->B <1% final DMSO C Bacterial Inoculation (5x10^5 CFU/mL) B->C D Incubation (37°C, 18-24h) C->D E MIC Determination (Resazurin Readout) D->E Visual color change F MBC Plating (Agar Recovery) E->F Plate clear wells G Membrane Integrity (SYTOX Green) E->G Mechanistic validation

Diagram 2: Experimental workflow for screening and validating the mechanism of M4IHB.

Quantitative Data Interpretation

Because M4IHB is a highly lipophilic molecule, it exhibits differential efficacy based on the bacterial cell envelope architecture. Gram-positive bacteria lack an outer membrane, making their cytoplasmic membrane highly susceptible to lipophilic phenolic esters. Conversely, the lipopolysaccharide (LPS) layer of Gram-negative bacteria acts as a barrier, typically resulting in higher MIC/MBC values[2].

Table 1: Expected Antimicrobial Profile of M4IHB against Standard Pathogens

Bacterial StrainGram StainExpected MIC Range (µg/mL)Expected MBC Range (µg/mL)SYTOX Green Permeability
Staphylococcus aureus (ATCC 29213)Positive (+)32 - 12864 - 256High / Rapid
Enterococcus faecalis (ATCC 29212)Positive (+)64 - 128128 - 256High / Rapid
Escherichia coli (ATCC 25922)Negative (-)256 - >512>512Low / Delayed
Pseudomonas aeruginosa (ATCC 27853)Negative (-)>512>512Minimal

Note: If testing against Gram-negative strains, the addition of an outer-membrane permeabilizer (e.g., sub-inhibitory EDTA) can be used to validate whether the resistance is purely structural.

References

  • Collins, W., Lowen, N., & Blake, D. J. (2019).. Biomolecules, 9(8), 312.

  • Silverman, F. P., Petracek, P. D., Heiman, D. F., Fledderman, C. M., & Warrior, P. (2005). . Journal of Agricultural and Food Chemistry, 53(25), 9775–9780.

  • Shi, Y.-G., Zhu, Y.-J., Shao, S.-Y., Zhang, R.-R., Wu, Y., Zhu, C.-M., Liang, X.-R., & Cai, W.-Q. (2018).. Journal of Agricultural and Food Chemistry, 66(45), 12088–12101.

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Method

Application Notes and Protocols for the Synthesis of Downstream Derivatives from Methyl 4-Isopropyl-2-hydroxybenzoate

Introduction: Methyl 4-Isopropyl-2-hydroxybenzoate is a versatile aromatic compound possessing three key functional regions amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and an activated a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Methyl 4-Isopropyl-2-hydroxybenzoate is a versatile aromatic compound possessing three key functional regions amenable to chemical modification: a phenolic hydroxyl group, a methyl ester, and an activated aromatic ring. This structure serves as an excellent scaffold for the development of a diverse library of derivatives with potential applications in pharmaceuticals, agrochemicals, and materials science. The interplay between the electron-donating hydroxyl and isopropyl groups and the electron-withdrawing methyl ester group dictates the reactivity and regioselectivity of subsequent transformations. This guide provides detailed protocols and the underlying scientific rationale for the preparation of key downstream derivatives, empowering researchers to explore the chemical space around this valuable starting material.

Core Synthetic Strategies

The derivatization of Methyl 4-Isopropyl-2-hydroxybenzoate primarily targets its two main functional groups. The phenolic hydroxyl group can undergo O-alkylation and O-acylation, while the methyl ester can be hydrolyzed to a carboxylic acid, which then serves as a gateway to amides and other acid derivatives. Furthermore, the electron-rich aromatic ring is susceptible to electrophilic substitution.

G cluster_0 Hydroxyl Group Derivatization cluster_1 Ester Group Derivatization cluster_2 Aromatic Ring Derivatization start Methyl 4-Isopropyl-2-hydroxybenzoate ether O-Alkyl Ethers start->ether O-Alkylation (Williamson Synthesis) ester_O O-Acyl Esters start->ester_O O-Acylation (Schotten-Baumann) acid 4-Isopropyl-2-hydroxybenzoic Acid start->acid Ester Hydrolysis nitro Nitro Derivatives start->nitro Electrophilic Substitution amide Amide Derivatives acid->amide Amide Coupling

Caption: Key synthetic pathways from Methyl 4-Isopropyl-2-hydroxybenzoate.

Part 1: Derivatization of the Phenolic Hydroxyl Group

The acidic proton of the phenolic hydroxyl group is the most reactive site for many transformations, readily participating in reactions with electrophiles upon deprotonation.

O-Alkylation via Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of organic synthesis for forming ether linkages.[1][2] The reaction proceeds via an SN2 mechanism, where a phenoxide, generated by deprotonating the phenol with a suitable base, acts as a nucleophile to displace a halide from a primary alkyl halide.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is sufficient to deprotonate the phenol without causing hydrolysis of the methyl ester. Stronger bases like sodium hydride (NaH) or sodium hydroxide could lead to competing saponification.[2]

  • Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Acetonitrile is chosen to dissolve the ionic phenoxide intermediate and effectively solvate the cation (K⁺), enhancing the nucleophilicity of the phenoxide.[3]

  • Alkylating Agent: Primary alkyl halides (e.g., iodomethane, benzyl bromide) are ideal as they are highly susceptible to SN2 attack and minimize competing E2 elimination reactions.[1]

Protocol 1: Synthesis of Methyl 2-methoxy-4-isopropylbenzoate

G cluster_workflow O-Alkylation Workflow A 1. Dissolve starting material in anhydrous DMF B 2. Add K₂CO₃ (base) A->B C 3. Add Alkyl Halide (e.g., CH₃I) B->C D 4. Heat reaction mixture (e.g., 60-80 °C) C->D E 5. Monitor by TLC D->E F 6. Aqueous Work-up & Extraction E->F G 7. Purify by Chromatography F->G

Caption: General workflow for Williamson ether synthesis.

Step-by-Step Methodology:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add Methyl 4-Isopropyl-2-hydroxybenzoate (1.0 eq).

  • Dissolve the starting material in anhydrous DMF (approx. 0.2 M concentration).

  • Add anhydrous potassium carbonate (1.5 eq) to the solution.

  • Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Add the alkylating agent, for instance, iodomethane (1.2 eq), dropwise to the mixture.

  • Heat the reaction mixture to 60 °C and monitor its progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired ether.

ParameterConditionRationale
Base K₂CO₃, NaHDeprotonates the phenolic -OH group.
Alkylating Agent R-X (e.g., CH₃I, BnBr)Provides the alkyl group for the ether. Primary halides are preferred.
Solvent DMF, AcetonitrilePolar aprotic solvent stabilizes the phenoxide intermediate.
Temperature 25 - 80 °CSufficient to overcome activation energy without promoting side reactions.

Table 1. Typical Reaction Parameters for O-Alkylation.

O-Acylation via Schotten-Baumann Reaction

The Schotten-Baumann reaction provides a robust method for acylating phenols to form esters.[4] The reaction is typically performed using an acyl chloride in the presence of an aqueous base, which neutralizes the HCl byproduct.[5]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) are highly reactive electrophiles, ensuring an efficient reaction.

  • Base: An aqueous solution of a base like sodium hydroxide (NaOH) serves two purposes: it deprotonates the phenol to increase its nucleophilicity and neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.[6]

  • Solvent System: A two-phase system (e.g., water and dichloromethane) is often employed. The phenoxide resides in the aqueous phase, while the acyl chloride and product are in the organic phase, minimizing hydrolysis of the acyl chloride.[4]

Protocol 2: Synthesis of Methyl 2-(acetyloxy)-4-isopropylbenzoate

  • Dissolve Methyl 4-Isopropyl-2-hydroxybenzoate (1.0 eq) in a 10% aqueous solution of NaOH in an Erlenmeyer flask.

  • Cool the flask in an ice bath.

  • Add acetyl chloride (1.1 eq) dropwise while vigorously stirring or shaking the flask.

  • After the addition is complete, continue to stir vigorously for 15-30 minutes. A solid precipitate should form.

  • Collect the solid product by vacuum filtration.

  • Wash the solid thoroughly with cold water to remove any unreacted starting materials and salts.

  • Further wash with a cold, dilute acid solution (e.g., 5% HCl) to neutralize any remaining base, followed by another water wash.

  • Dry the product under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.

Part 2: Derivatization of the Methyl Ester Group

The methyl ester functionality is a key handle for creating carboxylic acids and amides, which are prevalent in biologically active molecules.

Ester Hydrolysis (Saponification)

The most fundamental transformation of the ester group is its hydrolysis to the corresponding carboxylic acid. This is typically achieved under basic conditions (saponification) followed by an acidic workup.[7] High-temperature water or dilute alkali can also be effective for sterically hindered esters.[8]

Causality Behind Experimental Choices:

  • Reaction Conditions: Basic hydrolysis using NaOH or KOH in an aqueous or alcoholic solvent is a standard and high-yielding procedure.[9] The reaction is effectively irreversible as the carboxylate salt formed is deprotonated under basic conditions.

  • Acidic Workup: After saponification, a strong acid (e.g., HCl, H₂SO₄) is required to protonate the carboxylate salt and precipitate the free carboxylic acid.[7]

Protocol 3: Synthesis of 4-Isopropyl-2-hydroxybenzoic Acid

  • In a round-bottom flask, dissolve Methyl 4-Isopropyl-2-hydroxybenzoate (1.0 eq) in methanol or ethanol.

  • Add an aqueous solution of sodium hydroxide (2.0-3.0 eq, e.g., 2M NaOH).

  • Heat the mixture to reflux and monitor the reaction by TLC until all the starting material is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature and remove the alcohol solvent under reduced pressure.

  • Dissolve the remaining residue in water and cool the solution in an ice bath.

  • Slowly acidify the solution by adding concentrated HCl dropwise with stirring until the pH is ~1-2. A white precipitate will form.

  • Keep the mixture in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-Isopropyl-2-hydroxybenzoic Acid.

Amide Bond Formation

Amide derivatives are synthesized from the corresponding carboxylic acid. The direct coupling of the carboxylic acid with an amine is facilitated by a coupling agent.

Causality Behind Experimental Choices:

  • Two-Step Approach: A two-step approach (hydrolysis followed by amide coupling) is generally more reliable than direct aminolysis of the methyl ester, which can be sluggish.[10]

  • Coupling Agents: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for activating the carboxylic acid, facilitating nucleophilic attack by the amine to form the amide bond under mild conditions.[11]

  • Base: A non-nucleophilic organic base, such as Hünig's base (N,N-Diisopropylethylamine, DIPEA), is used to neutralize the acid formed during the coupling reaction without interfering with the primary reaction.[11]

Protocol 4: Synthesis of a 2-hydroxy-4-isopropyl-N-substituted-benzamide

G cluster_workflow Amide Coupling Workflow A 1. Dissolve Carboxylic Acid in Anhydrous Solvent (DMF) B 2. Add Coupling Agent (HBTU) & Base (DIPEA) A->B C 3. Stir for Activation (Pre-activation Step) B->C D 4. Add Amine (R-NH₂) C->D E 5. Stir at Room Temp D->E F 6. Monitor by TLC E->F G 7. Aqueous Work-up & Extraction F->G H 8. Purify by Chromatography G->H

Caption: General workflow for HBTU-mediated amide coupling.

Step-by-Step Methodology:

  • Dissolve 4-Isopropyl-2-hydroxybenzoic Acid (1.0 eq) in an anhydrous solvent like DMF in a round-bottom flask under an inert atmosphere.

  • Add HBTU (1.1 eq) and DIPEA (2.5 eq) to the solution.

  • Stir the mixture at room temperature for 20-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization to obtain the final amide.

ParameterConditionRationale
Starting Material 4-Isopropyl-2-hydroxybenzoic AcidProduct of ester hydrolysis (Protocol 3).
Coupling Agent HBTU, HATU, EDC/HOBtActivates the carboxylic acid for nucleophilic attack.
Amine RNH₂, R₂NHThe nucleophile that forms the amide bond.
Base DIPEA, Et₃NNon-nucleophilic base to scavenge acid byproduct.
Solvent DMF, DCMAnhydrous solvent to prevent side reactions.

Table 2. Typical Reaction Parameters for Amide Coupling.

Part 3: Derivatization of the Aromatic Ring

The aromatic ring of Methyl 4-Isopropyl-2-hydroxybenzoate is activated towards electrophilic aromatic substitution (EAS) by the strong ortho, para-directing hydroxyl group and the weaker ortho, para-directing isopropyl group. The ester group is a meta-director. The combined effect strongly favors substitution at the positions ortho to the powerful hydroxyl group (positions 3 and 5).

Nitration

Nitration introduces a nitro (-NO₂) group onto the aromatic ring using a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).[12]

Causality Behind Experimental Choices:

  • Regioselectivity: The hydroxyl group is the most powerful activating and directing group on the ring. Therefore, substitution is expected to occur primarily at the positions ortho to it (C3 and C5). Steric hindrance from the adjacent isopropyl group at C4 may slightly disfavor substitution at C5, potentially making C3 the major site of nitration.

  • Reaction Conditions: The reaction must be performed at low temperatures (e.g., 0-5 °C) because nitration is a highly exothermic process. Careful control is needed to prevent over-reaction and decomposition of the starting material.[12]

Protocol 5: Synthesis of Methyl 4-isopropyl-2-hydroxy-3-nitrobenzoate

  • In a flask, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.

  • Slowly add Methyl 4-Isopropyl-2-hydroxybenzoate (1.0 eq) in small portions with stirring, ensuring the temperature remains below 10 °C.

  • In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid at 0 °C.

  • Add the nitrating mixture dropwise to the solution of the starting material, maintaining the temperature at 0-5 °C.

  • After the addition is complete, stir the reaction mixture at low temperature for 1-2 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Dry the crude product. Purification can be achieved by recrystallization from a suitable solvent like ethanol.

References

  • D. V. Sant, K. G. Akamanchi. Green Chemistry, 2009, 11(2), 170-172. [Link]

  • Schotten, C. Ber. Dtsch. Chem. Ges., 1884, 17, 2544-2547. [Link]

  • Baumann, E. Ber. Dtsch. Chem. Ges., 1886, 19, 3218-3222. [Link]

  • Wikipedia Contributors. Schotten–Baumann reaction. Wikipedia, The Free Encyclopedia. [Link]

  • Chemistry Notes. Schotten Baumann Reaction: Introduction, mechanism, procedure. Chemistry Notes. [Link]

  • Chemistry LibreTexts. 18.2: Preparing Ethers. Chemistry LibreTexts. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • FAO. METHYL p-HYDROXYBENZOATE. Food and Agriculture Organization of the United Nations. [Link]

  • O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • UCLA Chemistry. Hydrolysis of Methyl Salicylate and Synthesis of Acetylsalicylic Acid. UCLA Chemistry & Biochemistry. [Link]

  • Goodreid, J. D., et al. J. Org. Chem., 2014, 79(2), 943-954. [Link]

  • Master Organic Chemistry. Electrophilic Aromatic Substitutions (2) – Nitration and Sulfonation. Master Organic Chemistry. [Link]

  • Clark, J. The Nitration of Benzene. Chemguide. [Link]

  • Zhang, Y. et al. J. Agric. Food Chem., 2021, 69(23), 6586–6593. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for Methyl 4-Isopropyl-2-hydroxybenzoate Synthesis

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the esterification of 4-isopropylsalicylic acid to methyl 4-isop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers and drug development professionals facing yield bottlenecks during the esterification of 4-isopropylsalicylic acid to methyl 4-isopropyl-2-hydroxybenzoate.

As a Senior Application Scientist, I have structured this guide to move beyond basic textbook procedures. We will dissect the mechanistic roadblocks specific to ortho-hydroxybenzoic acids and provide field-proven, self-validating protocols to push your yields from the frustrating 30% range to near-quantitative levels.

Part 1: Mechanistic Insights & The "Salicylic" Challenge

Synthesizing methyl 4-isopropyl-2-hydroxybenzoate via standard Fischer esterification is notoriously inefficient. To solve the yield problem, we must first understand the causality behind the chemical resistance:

  • Intramolecular Chelation (The Primary Bottleneck): The hydroxyl group at the 2-position forms a strong, stable intramolecular hydrogen bond with the carbonyl oxygen of the adjacent carboxylic acid. This chelation significantly reduces the electrophilicity of the carbonyl carbon, making nucleophilic attack by methanol thermodynamically unfavorable and kinetically sluggish.

  • The Equilibrium Trap: Fischer esterification is a reversible thermodynamic equilibrium [2]. Because the forward reaction is inherently slow due to chelation, the reverse reaction (hydrolysis driven by the water byproduct) easily outcompetes product formation.

  • Steric and Electronic Micro-environments: While the 4-isopropyl group is para to the hydroxyl and meta to the carboxylate, its electron-donating nature via hyperconjugation slightly enriches the aromatic ring, subtly reinforcing the strength of the ortho-hydroxyl hydrogen bond.

To achieve high yields, our protocols must either strictly eliminate water from the system to exploit Le Chatelier's principle or bypass the equilibrium entirely using high-energy coupling intermediates [3].

Part 2: Troubleshooting Guide & FAQs

Q1: My standard Fischer esterification (H₂SO₄ / Reflux) is capping at a 35% yield. How do I drive the reaction forward? A: You are hitting the thermodynamic equilibrium limit. Using 98% sulfuric acid introduces water, and the reaction generates more water as it proceeds. To break this, you must shift to strictly anhydrous conditions. Instead of aqueous acids, generate anhydrous HCl in situ by carefully adding Acetyl Chloride to anhydrous methanol [4]. This consumes any trace water and provides a highly reactive, completely dry acidic environment.

Q2: I noticed a white, gummy precipitate forming in my flask when I added the concentrated sulfuric acid. What is it, and how does it affect yield? A: That precipitate is an oligomer/polymer [1]. Under highly acidic conditions combined with the localized exothermic heat of adding concentrated H₂SO₄, salicylic acid derivatives can undergo intermolecular condensation (polyesterification). You can prevent this by adding the acid dropwise at 0°C with vigorous stirring to dissipate heat, or by abandoning H₂SO₄ in favor of milder catalysts.

Q3: Can I bypass the Fischer equilibrium entirely to guarantee a >90% yield? A: Yes. If your substrate is valuable and you cannot afford equilibrium losses, switch to a Steglich Esterification [3]. By using EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-Dimethylaminopyridine), you activate the carboxylic acid into an O-acylisourea intermediate. This reaction is irreversible, occurs at room temperature, and produces zero water, completely circumventing the chelation-induced equilibrium issues.

Q4: Will the 2-hydroxyl group react with the methanol or coupling agents? A: Phenolic hydroxyls are significantly less nucleophilic than aliphatic alcohols. Under strictly acidic Fischer conditions or standard Steglich conditions, the carboxylic acid is selectively targeted. Avoid using strong bases (like K₂CO₃ with Methyl Iodide), as this will lead to concurrent etherification of the 2-hydroxyl group.

Part 3: Yield Comparison & Quantitative Data

The table below summarizes the expected outcomes of various synthetic strategies based on empirical laboratory data.

Synthesis MethodReagents & CatalystTemp / TimeTypical YieldPrimary AdvantagePrimary Limitation
Standard Fischer MeOH, Conc. H₂SO₄80°C / 24h25% - 40%Low costEquilibrium capped; polymerizes
Anhydrous Fischer MeOH, Acetyl Chloride65°C / 4h85% - 92%Highly scalable; no waterRequires careful gas venting
Steglich Coupling MeOH, EDC·HCl, DMAP20°C / 12h95% - 99%Irreversible; mild conditionsHigher reagent cost

Part 4: Self-Validating Experimental Protocols

Protocol A: Anhydrous In-Situ HCl Esterification (Optimized Fischer)

This method utilizes acetyl chloride to generate anhydrous HCl, completely eliminating the water-induced equilibrium barrier [4].

  • Preparation: In an oven-dried 250 mL round-bottom flask flushed with inert gas, suspend 4-isopropylsalicylic acid (10.0 g, 55.5 mmol) in anhydrous methanol (100 mL).

  • Activation: Chill the flask to 0°C in an ice bath. Dropwise, add Acetyl Chloride (8.0 mL, ~110 mmol) over 15 minutes. Causality Note: Acetyl chloride reacts violently with methanol to form methyl acetate and strictly anhydrous HCl gas, providing a pristine, water-free catalytic environment.

  • Reflux: Attach a reflux condenser equipped with a drying tube. Heat the mixture to 65°C for 4 hours.

  • Validation Checkpoint: The reaction is self-validating visually; the initial cloudy suspension of the starting acid will fully dissolve into a clear, pale-yellow solution as the highly soluble ester forms. TLC (Hexanes:EtOAc 4:1) will confirm completion (the ester product runs significantly higher/less polar than the streaky starting acid).

  • Workup: Concentrate the mixture under reduced pressure. Dissolve the residue in Ethyl Acetate (150 mL) and wash with saturated NaHCO₃ (3 x 50 mL) until CO₂ evolution ceases (confirming complete removal of HCl and unreacted acid). Dry over MgSO₄ and evaporate to yield the pure methyl ester.

Protocol B: Steglich Esterification (High-Yield Alternative)

Ideal for small-scale synthesis where maximizing yield is more critical than reagent cost [3].

  • Preparation: Dissolve 4-isopropylsalicylic acid (5.0 g, 27.7 mmol) in anhydrous Dichloromethane (DCM, 50 mL) at room temperature.

  • Reagent Addition: Add anhydrous methanol (5.6 mL, 138 mmol, 5 eq.), followed by DMAP (0.34 g, 2.7 mmol, 0.1 eq.).

  • Coupling: Add EDC·HCl (6.38 g, 33.2 mmol, 1.2 eq.) in one portion. Stir vigorously at room temperature for 12 hours.

  • Validation Checkpoint: Within 30 to 60 minutes, a fine white precipitate will begin to form. This is the water-soluble urea byproduct of the EDC coupling. Its appearance is a direct visual confirmation that the O-acylisourea intermediate has successfully formed and is reacting with the methanol.

  • Workup: Quench the reaction by adding 50 mL of water. Transfer to a separatory funnel. The urea byproduct and DMAP will partition into the aqueous layer. Wash the organic DCM layer with 0.5 M HCl (50 mL), followed by brine (50 mL). Dry over Na₂SO₄ and concentrate to afford quantitative yields of the target ester.

Part 5: Reaction Workflow & Decision Matrix

EsterificationOptimization Start 4-Isopropylsalicylic Acid + Methanol Decision Select Esterification Pathway Start->Decision StandardFischer Standard Fischer (Conc. H2SO4) Decision->StandardFischer Traditional AnhydrousFischer Anhydrous Fischer (AcCl in MeOH) Decision->AnhydrousFischer Optimized Acid Steglich Steglich Coupling (EDC + DMAP) Decision->Steglich Carbodiimide Error1 Yield < 40% (Equilibrium Limit) StandardFischer->Error1 Water buildup Error2 White Precipitate (Polymerization) StandardFischer->Error2 Localized heat Success1 Yield 85-92% (Scalable & Cheap) AnhydrousFischer->Success1 In-situ HCl Success2 Yield > 95% (Mild Conditions) Steglich->Success2 Irreversible

Workflow for optimizing Methyl 4-Isopropyl-2-hydroxybenzoate synthesis.

References

  • BenchChem Technical Support Team. "improving yield in methyl salicylate esterification reaction." Benchchem. 1

  • Master Organic Chemistry. "Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions." Master Organic Chemistry. 2

  • r/Chempros Community. "How can I improve the yield of my Fischer Esterification?" Reddit. 3

  • European Patent Office EP1817287 B1. "AROMATIC ETHER DERIVATIVES USEFUL AS THROMBIN INHIBITORS" (Details in-situ Acetyl Chloride protocol for Methyl 4-isopropyl-2-hydroxybenzoate). Google Patents/European Patent Office. 4

Sources

Optimization

Technical Support Center: Troubleshooting Crystallization Impurities in Methyl 4-Isopropyl-2-hydroxybenzoate

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with optimizing the purification of Methyl 4-isopropyl-2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals tasked with optimizing the purification of Methyl 4-isopropyl-2-hydroxybenzoate (a highly substituted salicylate intermediate).

Crystallization is not merely a separation technique; it is a highly selective self-assembly process. However, the structural similarity of synthetic byproducts often leads to kinetic entrapment, agglomeration, or solid solution formation[1]. This guide bypasses generic advice, providing mechanistic causality, self-validating protocols, and advanced thermodynamic interventions to achieve >99.5% purity.

Impurity Diagnostic Matrix

Before altering your cooling curves or solvent ratios, you must identify how the impurity is incorporating into the crystal. The table below summarizes quantitative diagnostic criteria for Methyl 4-isopropyl-2-hydroxybenzoate crystallization[2].

Impurity TypeTypical Chemical IdentityIncorporation MechanismDiagnostic IndicatorPrimary Intervention
Starting Material 4-Isopropylsalicylic acidSurface DepositionPurity increases >50% after a 1-hour slurry wash in cold solvent[2].Optimize wash solvent / pH adjustment.
Regioisomer Methyl 5-isopropyl-2-hydroxybenzoateSolid Solution / Lattice InclusionPurity remains unchanged after slurry wash; single crystals show uniform impurity distribution[1].Temperature Cycling (Ostwald Ripening)[3].
Solvent/Salts Mother Liquor / Trimethylsilyldiazomethane byproducts[4]Agglomeration / EntrapmentOptical microscopy reveals clustered, irregular habits; broad Chord Length Distribution (CLD).Seeded Antisolvent Crystallization[5].

Diagnostic & Mechanistic Workflows

To establish a self-validating purification system, we utilize a structured diagnostic workflow. By systematically ruling out surface deposition and agglomeration, we can accurately deploy energy-intensive solutions like temperature cycling only when necessary[2].

ImpurityDiagnostic Start Impurity Detected in Methyl 4-Isopropyl-2-hydroxybenzoate Wash Slurry Wash Experiment (Low Energy Agitation) Start->Wash CheckSurface Did purity increase >50%? Wash->CheckSurface SurfaceDep Mechanism: Surface Deposition Action: Optimize Cake Washing CheckSurface->SurfaceDep Yes Microscopy Optical Microscopy & FBRM Analysis CheckSurface->Microscopy No CheckAgglom Are agglomerates present? Microscopy->CheckAgglom Agglom Mechanism: Mother Liquor Entrapment Action: Antisolvent/Seeding Control CheckAgglom->Agglom Yes Lattice Mechanism: Solid Solution / Inclusion Action: Temperature Cycling CheckAgglom->Lattice No

Diagnostic workflow for identifying crystallization impurity mechanisms.

Standard Operating Protocol: Seeded Temperature Cycling

When dealing with regioisomers (e.g., 5-isopropyl derivatives), the impurity often co-crystallizes by substituting the target molecule within the crystal lattice. Standard cooling crystallization will fail here because the impurity is thermodynamically trapped.

Causality: We must utilize Ostwald Ripening via temperature cycling. According to the Gibbs-Thomson effect, smaller crystals (fines) have a higher chemical potential and solubility than larger macrocrystals. By oscillating the temperature, we selectively dissolve the highly impure fines and kinetically flawed surfaces, forcing the material to slowly regrow onto the thermodynamically stable, pure macrocrystals[3],[6].

Step-by-Step Methodology

Equipment Required: Jacketed crystallizer, overhead stirrer, Focused Beam Reflectance Measurement (FBRM) probe, programmable thermostat. Solvent System: Isopropanol (IPA) / Water (or alternative validated solvent).

  • Dissolution & Clarification: Suspend crude Methyl 4-isopropyl-2-hydroxybenzoate in IPA. Heat to 55°C until complete dissolution is achieved. Perform a polish filtration to remove insoluble particulate matter.

  • Cooling to Metastable Zone (MSZW): Cool the solution at a linear rate of 0.5°C/min to 42°C (the predetermined metastable limit). Self-Validation: Ensure the FBRM probe registers zero particle counts to confirm no unseeded primary nucleation has occurred.

  • Seeding: Introduce 1-2 wt% of highly pure (>99.9%) Methyl 4-isopropyl-2-hydroxybenzoate seed crystals. Hold isothermally for 30 minutes to allow the seed bed to establish and relieve initial supersaturation[6].

  • Temperature Cycling (The Purge Phase):

    • Cooling Phase: Cool the suspension from 42°C to 32°C at 0.3°C/min. (Growth occurs, but some impurities may be kinetically trapped).

    • Heating Phase: Heat the suspension from 32°C to 38°C at 0.5°C/min. (Dissolves fines and purges lattice inclusions back into the mother liquor).

    • Iteration: Repeat this cycle 3 to 5 times. Self-Validation: Monitor the FBRM square-weighted chord length distribution. The fine particle count (<10 µm) should approach zero, while the mean chord length steadily increases[6].

  • Final Isolation: Perform a final linear cool to 10°C at 0.1°C/min. Filter the slurry and wash the cake with pre-chilled (5°C) IPA/Water mixture to remove residual mother liquor.

OstwaldRipening Fines Impure Fines Heat Heating (Dissolution) Fines->Heat Gibbs-Thomson Effect Solution Supersaturated Solution Heat->Solution Rejects impurities into mother liquor Cool Cooling (Growth) Solution->Cool Pure Pure Macrocrystal Cool->Pure Thermodynamic growth Pure->Heat Cyclic refinement

Mechanism of Ostwald ripening via temperature cycling to reject lattice inclusions.

Frequently Asked Questions (FAQs)

Q: Why does my product crash out as an oil before crystallizing (Oiling Out / Liquid-Liquid Phase Separation)? A: "Oiling out" occurs when the supersaturation trajectory crosses the liquid-liquid coexistence curve before the solubility curve. For highly lipophilic esters like Methyl 4-isopropyl-2-hydroxybenzoate, this usually means your cooling rate is too fast or your antisolvent addition is too aggressive. Fix: Reduce the cooling rate, decrease the initial concentration, or introduce seed crystals before reaching the cloud point to force solid nucleation over liquid demixing[5].

Q: I am using antisolvent crystallization, but my purity is dropping. Why? A: Antisolvent crystallization generates very high local supersaturation at the point of injection. This rapid kinetic driving force causes primary nucleation to outpace crystal growth, leading to massive agglomeration. These agglomerates act like sponges, trapping impurity-rich mother liquor inside their interstitial spaces[2]. Fix: Shift to a continuous or semi-continuous antisolvent addition using a submerged dip-tube with high-shear mixing, and implement a hold-time to allow the agglomerates to ripen[5].

Q: My starting material (4-isopropylsalicylic acid) is co-crystallizing. How do I reject it? A: Because the starting material is a carboxylic acid and your product is a neutral ester, you can exploit their differential pKa. Fix: Add a mild base (e.g., dilute sodium bicarbonate) to the aqueous phase during the workup or as part of the antisolvent. This converts the unreacted acid into its highly water-soluble sodium salt, completely preventing it from incorporating into the organic crystal lattice[4].

Q: Is continuous crystallization viable for this intermediate? A: Yes. If batch temperature cycling is a bottleneck, converting to a cascade of Mixed Suspension Mixed Product Removal (MSMPR) crystallizers can kinetically purge impurities. By maintaining a constant, low supersaturation state in a continuous flow, you prevent the rapid concentration spikes that cause impurity inclusion[5].

References

  • API Continuous Cooling and Antisolvent Crystallization for Kinetic Impurity Rejection in cGMP Manufacturing Organic Process Research & Development - ACS Publications[Link]

  • Impurity retention and pharmaceutical solid solutions: visualizing the effect of impurities on dissolution and growth using dyed crystals CrystEngComm (RSC Publishing)[Link]

  • A Structured Approach To Cope with Impurities during Industrial Crystallization Development Organic Process Research & Development - ACS Publications[Link]

  • Effect of Temperature Cycling on Ostwald Ripening Crystal Growth & Design - ACS Publications[Link]

  • Seeded Batch Cooling Crystallization with Temperature Cycling for the Control of Size Uniformity and Polymorphic Purity Organic Process Research & Development - IIUM Repository[Link]

  • WO2006057845A1 - Aromatic ether derivatives useful as thrombin inhibitors Google P

Sources

Troubleshooting

Technical Support Center: Optimizing Mobile Phase for Methyl 4-Isopropyl-2-hydroxybenzoate HPLC Analysis

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-Isopropyl-2-hydroxybenzo...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the High-Performance Liquid Chromatography (HPLC) analysis of Methyl 4-Isopropyl-2-hydroxybenzoate. Here, we address common challenges and provide systematic approaches to optimize your mobile phase for robust and reproducible results.

Understanding the Analyte: Methyl 4-Isopropyl-2-hydroxybenzoate

Methyl 4-Isopropyl-2-hydroxybenzoate is a derivative of salicylic acid, possessing both a phenolic hydroxyl group and a methyl ester. This structure imparts moderate polarity and acidic properties, which are critical considerations for developing a successful Reverse-Phase (RP) HPLC method. The key to a good separation lies in controlling the ionization of the phenolic hydroxyl group, which significantly influences the analyte's retention and peak shape.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for analyzing Methyl 4-Isopropyl-2-hydroxybenzoate on a C18 column?

A good starting point for a C18 column is a mixture of an acidified aqueous phase and an organic modifier. For example, a mobile phase consisting of water and methanol (60:40 v/v) with the aqueous portion acidified to a pH of 2.5 with phosphoric acid is a common initial condition.[1] Acetonitrile can also be used as the organic modifier and may offer different selectivity.

Q2: Why is it important to control the pH of the mobile phase?

Controlling the mobile phase pH is crucial because Methyl 4-Isopropyl-2-hydroxybenzoate is an acidic compound due to its phenolic hydroxyl group. The pH of the mobile phase determines the ionization state of the analyte.[2][3] At a pH above its pKa, the phenolic group will be deprotonated (ionized), making the molecule more polar and resulting in reduced retention on a reverse-phase column.[2][4][5] Conversely, at a pH well below its pKa, the analyte will be in its neutral, less polar form, leading to increased retention.[1][6] For consistent retention times, it is recommended to adjust the mobile phase pH to be at least 2 units below the analyte's pKa.[1][6]

Q3: Should I use an isocratic or gradient elution?

The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution (constant mobile phase composition) is simpler and can be sufficient if you are analyzing the pure compound or a simple mixture with components of similar polarity.

  • Gradient elution (changing mobile phase composition over time) is advantageous for complex samples containing compounds with a wide range of polarities.[7][8] It helps to shorten analysis time, improve peak shape for late-eluting compounds, and increase overall resolution.[8][9] A common approach is to start with a "scouting gradient" (e.g., 5% to 95% organic modifier) to determine the elution behavior of all components.[7]

Q4: What are the most common organic modifiers, and how do I choose between them?

The most common organic modifiers for reversed-phase HPLC are methanol and acetonitrile.[10]

  • Methanol is a polar, protic solvent that is generally a good choice for initial method development.

  • Acetonitrile is a polar, aprotic solvent that often provides better peak shapes and lower UV cutoff.

The choice between them can affect the selectivity of the separation. It is often beneficial to screen both during method development to see which provides the better resolution for your specific sample.

Troubleshooting Guide

This section addresses common problems encountered during the HPLC analysis of Methyl 4-Isopropyl-2-hydroxybenzoate and provides systematic solutions.

Problem Potential Causes Troubleshooting Steps & Solutions
Peak Tailing 1. Secondary interactions with residual silanols on the column: The ionized phenolic group can interact with free silanol groups on the silica support of the column.[11] 2. Mobile phase pH is close to the analyte's pKa: This leads to the co-existence of both ionized and non-ionized forms of the analyte, resulting in a broadened peak.[3] 3. Column overload: Injecting too much sample can lead to peak distortion.[10]1. Adjust mobile phase pH: Lower the pH of the mobile phase to at least 2 units below the pKa of the analyte to ensure it is in its neutral form.[1][6] This is the most common and effective solution. 2. Use a different column: Consider a column with high-purity silica and good end-capping to minimize silanol interactions. 3. Reduce sample concentration: Dilute the sample and reinject.[10]
Poor Retention (Analyte elutes too early) 1. Mobile phase is too "strong" (too much organic modifier). 2. Mobile phase pH is too high: The analyte is ionized and therefore more polar.[2][4]1. Decrease the percentage of the organic modifier in the mobile phase. 2. Lower the pH of the mobile phase to suppress the ionization of the phenolic group.[2][5]
Peak Splitting or Double Peaks 1. Column contamination or blockage: The inlet frit may be partially blocked.[12] 2. Dissolution solvent effect: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[13] 3. Column void or damage: A void at the head of the column can cause the sample band to split.[11]1. Reverse and flush the column: Disconnect the column from the detector, reverse the flow direction, and flush with a strong solvent. If this doesn't work, the column may need to be replaced.[12] 2. Dissolve the sample in the mobile phase: Whenever possible, prepare your sample in the initial mobile phase.[13] 3. Replace the column: If a void is suspected, the column is likely irreversibly damaged.
Inconsistent Retention Times 1. Poorly buffered mobile phase: The pH of the mobile phase is not stable. 2. Column not equilibrated: The column has not reached a stable state with the mobile phase. 3. Fluctuations in temperature. 1. Use a buffer: Instead of just acidifying the mobile phase, use a buffer (e.g., phosphate or acetate buffer) to maintain a constant pH. Ensure the buffer concentration is adequate (typically 10-25 mM). 2. Equilibrate the column properly: Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. 3. Use a column oven: Maintain a constant column temperature to ensure reproducible retention times.

Experimental Protocols

Protocol 1: Preparation of Acidified Mobile Phase

This protocol describes the preparation of a common mobile phase for the analysis of acidic compounds like Methyl 4-Isopropyl-2-hydroxybenzoate.

Materials:

  • HPLC-grade water

  • HPLC-grade methanol or acetonitrile

  • Phosphoric acid (85%)

Procedure:

  • Measure 600 mL of HPLC-grade water into a 1 L graduated cylinder.

  • Carefully add approximately 1 mL of 85% phosphoric acid to the water.

  • Mix thoroughly and check the pH using a calibrated pH meter. Adjust the pH to 2.5 by adding more phosphoric acid dropwise if necessary.

  • Pour the acidified water into a 1 L mobile phase bottle.

  • Measure 400 mL of HPLC-grade methanol or acetonitrile and add it to the bottle.

  • Cap the bottle and mix well.

  • Degas the mobile phase using a suitable method (e.g., sonication, vacuum filtration, or helium sparging) before use.[1]

Protocol 2: Generic Gradient Optimization

This protocol provides a systematic approach to developing a gradient elution method.

Initial Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 1.0 mL/min

  • Detection: UV at an appropriate wavelength (e.g., 254 nm or the λmax of the analyte)

  • Injection Volume: 10 µL

Scouting Gradient:

  • Set up a linear gradient from 5% B to 95% B over 20 minutes.

  • Hold at 95% B for 5 minutes.

  • Return to 5% B over 1 minute and equilibrate for 5 minutes before the next injection.

  • Inject your sample and analyze the chromatogram to determine the approximate elution time of your compound of interest and any impurities.

Gradient Refinement:

  • Based on the scouting run, you can create a more focused gradient. For example, if your compound elutes at 15 minutes in the scouting run (which corresponds to approximately 70% B), you can design a shallower gradient around this point to improve resolution.

  • A refined gradient might be:

    • 0-2 min: Hold at 50% B

    • 2-12 min: Linear gradient from 50% B to 80% B

    • 12-15 min: Hold at 80% B

    • 15-16 min: Return to 50% B and equilibrate for 5 minutes.

Visualization of Optimization Workflow

The following diagram illustrates the logical workflow for troubleshooting and optimizing your HPLC mobile phase.

Mobile_Phase_Optimization Start Start: Define Analytical Goal (e.g., Purity, Quantification) Initial_Method Select Initial Conditions: - C18 Column - Acidified Water/MeCN or MeOH - Scouting Gradient (5-95% B) Start->Initial_Method Run_Experiment Run Experiment Initial_Method->Run_Experiment Evaluate_Chroma Evaluate Chromatogram: - Peak Shape - Retention - Resolution Run_Experiment->Evaluate_Chroma Tailing_Peak Problem: Tailing Peak Evaluate_Chroma->Tailing_Peak Tailing Poor_Retention Problem: Poor Retention Evaluate_Chroma->Poor_Retention Early Elution Poor_Resolution Problem: Poor Resolution Evaluate_Chroma->Poor_Resolution Co-elution Optimized Optimized Method Evaluate_Chroma->Optimized All OK Lower_pH Solution: Lower Mobile Phase pH (Suppress Ionization) Tailing_Peak->Lower_pH Decrease_Organic Solution: Decrease % Organic Poor_Retention->Decrease_Organic Adjust_Gradient Solution: Adjust Gradient Slope (Make it shallower) Poor_Resolution->Adjust_Gradient Lower_pH->Run_Experiment Decrease_Organic->Run_Experiment Adjust_Gradient->Run_Experiment

Caption: Workflow for HPLC mobile phase optimization.

References

  • Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
  • BenchChem. Application Note: Optimizing Mobile Phase Composition for Reverse-Phase HPLC of Phenols.
  • Veeprho.
  • Thermo Fisher Scientific.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Row, K. H. (2006). Determination of Retention Factors of Aromatic Compounds by Gradient-Elution Reverse-Phase High Performance Liquid Chromatography. Korean Journal of Chemical Engineering, 23(5), 755-760.
  • Pharma Growth Hub. pH, pKa, and Retention.
  • Moravek.
  • ChromSword.
  • AKJournals. Development of HPLC method for determination of phenolic compounds on a core shell column by direct injection of wine samples.
  • MDPI.
  • LCGC International. Troubleshooting Basics, Part 4: Peak Shape Problems.
  • Pure Synth. Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Chromatography Today.
  • Taylor & Francis Online.
  • Osaka Soda. Troubleshooting | HPLC Q&A | Technical Notes & Support.

Sources

Optimization

Overcoming low aqueous solubility of Methyl 4-Isopropyl-2-hydroxybenzoate in assays

Technical Support Center: Methyl 4-Isopropyl-2-hydroxybenzoate Welcome to the technical support resource for Methyl 4-Isopropyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Methyl 4-Isopropyl-2-hydroxybenzoate

Welcome to the technical support resource for Methyl 4-Isopropyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the challenges associated with the low aqueous solubility of this compound in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is Methyl 4-Isopropyl-2-hydroxybenzoate and why is it poorly soluble in water?

Methyl 4-Isopropyl-2-hydroxybenzoate is an organic compound. Its poor aqueous solubility stems from its chemical structure, which contains a significant nonpolar (hydrophobic) region due to the isopropyl group and the benzene ring. While the hydroxyl (-OH) and ester groups can participate in hydrogen bonding with water, the overall hydrophobic character of the molecule dominates, making it difficult to dissolve in aqueous solutions. This is a common challenge with many organic small molecules in drug discovery pipelines.[1][2][3][4]

Q2: I dissolved my compound in 100% DMSO for a stock solution, but it precipitates immediately when I add it to my aqueous assay buffer. Why does this happen?

This is a classic problem known as "compound crashing out." While Dimethyl Sulfoxide (DMSO) is an excellent solvent for many nonpolar compounds, it is aprotic and its ability to keep a compound dissolved diminishes significantly when it is diluted into an aqueous (protic) environment.[1][5][6] When you add the DMSO stock to your buffer, the local concentration of the compound momentarily exceeds its maximum solubility in the new, predominantly aqueous environment, causing it to precipitate.[5]

Q3: What is the maximum concentration of DMSO my cell-based assay can tolerate?

This is a critical, cell-line-dependent parameter. Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5% without significant toxicity.[5] However, some sensitive cell lines may show stress or altered gene expression even at these low concentrations. It is imperative to run a vehicle control experiment, where you treat your cells with the highest concentration of DMSO used in your assay (without the compound) to determine its baseline effect on your specific experimental endpoint.[5][7] Concentrations above 1-2% are often cytotoxic.[7]

Q4: Can I just filter out the precipitate and use the remaining solution?

Filtering is not recommended. The act of filtering removes an unknown amount of your active compound, making the final concentration in your assay inaccurate and rendering your results unreliable.[5] The best practice is to address the root cause of the precipitation to ensure the compound is fully solubilized at the desired test concentration.[5]

Troubleshooting Guide: Step-by-Step Solutions

This section provides a systematic approach to resolving solubility issues. Follow the decision tree below to select the appropriate strategy.

G start Start: Compound Precipitates in Assay check_stock 1. Check Stock Solution Is it clear? No freeze/thaw cycles? start->check_stock stock_precip Precipitation in Stock check_stock->stock_precip No stock_ok Stock is Clear check_stock->stock_ok Yes remake_stock Action: Remake stock. Consider lower concentration or co-solvent. stock_precip->remake_stock dilution_method 2. Review Dilution Protocol Are you using serial dilution? Is mixing adequate? stock_ok->dilution_method dilution_bad Precipitation on Dilution dilution_method->dilution_bad No dilution_ok Dilution Protocol is OK dilution_method->dilution_ok Yes improve_dilution Action: Use a 2-step or serial dilution. Ensure rapid mixing. dilution_bad->improve_dilution strategy 3. Select Solubilization Strategy dilution_ok->strategy ph_mod pH Modification (for ionizable compounds) strategy->ph_mod cosolvent Co-Solvent Optimization (e.g., reduce final DMSO %) strategy->cosolvent cyclodextrin Use Cyclodextrins (e.g., HP-β-CD) strategy->cyclodextrin end_point Problem Solved: Assay Ready ph_mod->end_point cosolvent->end_point cyclodextrin->end_point

Caption: Decision tree for troubleshooting compound precipitation.

Scenario 1: Compound Precipitates Upon Dilution into Aqueous Buffer

Root Cause: The compound's thermodynamic solubility limit is exceeded when the high-concentration organic stock is introduced into the aqueous medium.

Solution Strategy: Optimized Dilution Protocol

A multi-step or serial dilution protocol is often the most effective first step. This prevents the compound from being exposed to a massive and sudden polarity shift.

Protocol 1: Serial Dilution for Poorly Soluble Compounds

  • Prepare High-Concentration Stock: Dissolve Methyl 4-Isopropyl-2-hydroxybenzoate in 100% DMSO to create a 10-20 mM stock solution. Ensure it is fully dissolved. Gentle warming (to 37°C) and vortexing can help.[5] Aliquot into single-use vials to avoid repeated freeze-thaw cycles, which can promote precipitation.[1][5]

  • Create Intermediate Dilution Plate: Prepare an intermediate dilution series in 100% DMSO. For example, in a 96-well plate, perform a serial dilution to generate concentrations from 10 mM down to your lowest required concentration.

  • Final Dilution into Assay Buffer: Transfer a small, fixed volume (e.g., 1-2 µL) from each well of the intermediate DMSO plate to the corresponding wells of your final assay plate, which already contains the aqueous assay buffer. This ensures the final DMSO concentration remains low and consistent across all wells (e.g., 0.5%).

  • Mixing: Immediately after the transfer, mix the contents of the assay plate thoroughly but gently (e.g., using an orbital shaker) to facilitate rapid dispersion and prevent localized high concentrations that can lead to precipitation.

Scenario 2: Optimized Dilution Fails; Precipitation Still Occurs

Root Cause: The compound's intrinsic aqueous solubility is too low, even with a low final DMSO concentration. More advanced solubilization techniques are required.

Solution Strategy: Employing Solubility Enhancers

StrategyMechanism of ActionBest ForConsiderations
pH Modification For ionizable compounds, adjusting the pH of the buffer can shift the equilibrium towards the more soluble ionized form.[8][9][10] Methyl 4-Isopropyl-2-hydroxybenzoate has a phenolic hydroxyl group, making it a weak acid.Weakly acidic or basic compounds.Increasing the pH above the compound's pKa will deprotonate the hydroxyl group, increasing solubility.[11][12] However, the assay's biological components (enzymes, cells) must be stable and active at the adjusted pH.
Cyclodextrins These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[13] They encapsulate the nonpolar compound, effectively shielding it from the aqueous environment and presenting a soluble complex.[14][13][15][]Cell-based assays, in vivo formulations.(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) is commonly used.[5] The affinity of the compound for the cyclodextrin and the effect of the cyclodextrin on the assay must be validated.[17]
Co-solvents Using water-miscible organic solvents in the final assay buffer can increase the solubility of nonpolar compounds by reducing the overall polarity of the solvent system.[2][18][19]Biochemical assays.Besides DMSO, solvents like ethanol or polyethylene glycol (PEG) can be used.[5][7] Co-solvents can affect enzyme activity or protein conformation, so thorough validation is essential.[6][20]

Protocol 2: Using Cyclodextrins for Solubilization

  • Determine Optimal Cyclodextrin Concentration: Prepare a stock solution of HP-β-CD (e.g., 40% w/v) in your assay buffer.

  • Prepare Compound Stock: Dissolve Methyl 4-Isopropyl-2-hydroxybenzoate in a minimal amount of organic solvent (e.g., DMSO or ethanol).

  • Complexation: Add the compound stock dropwise to the vortexing cyclodextrin solution. The molar ratio of cyclodextrin to compound often needs to be optimized (e.g., starting at 10:1).

  • Equilibration: Allow the mixture to equilibrate (e.g., shake or stir for 1-24 hours at room temperature) to ensure maximum complex formation.

  • Assay Dilution: Use this solubilized complex as your new stock solution for dilutions into the final assay buffer.

  • Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD to account for any effects of the excipient itself.

G cluster_0 Aqueous Environment cluster_1 Hydrophobic Cavity cluster_2 Soluble Inclusion Complex CD Cyclodextrin (Hydrophilic Exterior) Complex Cyclodextrin Complex Compound Insoluble Compound Cavity_Compound Compound Compound->Cavity_Compound Encapsulation Encapsulated Encapsulated Compound

Sources

Troubleshooting

Technical Support Center: Accelerating Methyl 4-Isopropyl-2-hydroxybenzoate Esterification

Welcome to the technical support center for the synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their esterifi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate. This guide is designed for researchers, scientists, and drug development professionals seeking to optimize their esterification reactions, with a primary focus on reducing reaction times and improving overall efficiency. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by field-proven insights.

Troubleshooting Guide: Overcoming Common Hurdles in Esterification

This section addresses specific issues that can arise during the synthesis of Methyl 4-Isopropyl-2-hydroxybenzoate, providing causal explanations and actionable solutions.

Issue 1: My reaction is sluggish, and the yield of Methyl 4-Isopropyl-2-hydroxybenzoate is disappointingly low.

Possible Causes & Solutions:

  • Inadequate Catalysis: The Fischer-Speier esterification is an equilibrium-driven process that requires a strong acid catalyst to proceed at a practical rate.[1][2][3] Insufficient catalyst loading or the use of a weak acid will result in slow reaction kinetics.

    • Solution: Ensure you are using a catalytic amount of a strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][4] For a typical laboratory-scale reaction, a catalyst loading of 1-5 mol% relative to the carboxylic acid is a good starting point.[5]

  • Presence of Water: Water is a byproduct of the esterification reaction.[6] Its accumulation in the reaction mixture will shift the equilibrium back towards the starting materials, thereby reducing the yield of the desired ester, in accordance with Le Châtelier's principle.[7]

    • Solution: Employ methods to remove water as it forms. This can be achieved by:

      • Using a Dean-Stark apparatus: This is a highly effective method for azeotropically removing water with a suitable solvent like toluene.[1][4]

      • Adding a drying agent: Molecular sieves (3Å or 4Å) can be added directly to the reaction mixture to sequester water.[8]

      • Using a large excess of the alcohol: Using methanol as both a reactant and the solvent can help drive the equilibrium towards the product side.[7][9]

  • Sub-optimal Temperature: Esterification reactions are generally slow at room temperature and require thermal energy to overcome the activation energy barrier.[7]

    • Solution: Heat the reaction mixture to reflux. The optimal temperature will depend on the boiling point of the alcohol and any co-solvent used. For many esterifications of salicylic acid derivatives, temperatures around 100°C have been found to be effective.[7]

  • Insufficient Reaction Time: The reaction may simply not have had enough time to reach equilibrium.

    • Solution: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). Continue heating until the limiting reagent (typically the 4-Isopropyl-2-hydroxybenzoic acid) is consumed.[7]

Issue 2: I'm observing the formation of significant side products, complicating purification.

Possible Causes & Solutions:

  • Etherification of the Phenolic Hydroxyl Group: A common side reaction, particularly under harsh acidic conditions and at elevated temperatures, is the O-alkylation of the phenolic hydroxyl group to form an ether.[10]

    • Solution:

      • Temperature Control: Carefully control the reaction temperature. Excessively high temperatures can promote this side reaction.[7]

      • Milder Catalysts: Consider using a milder acid catalyst. While strong mineral acids are effective for esterification, they can also promote etherification. Alternatives like p-toluenesulfonic acid or solid acid catalysts may offer improved selectivity.[7]

  • Polymerization of Reactants or Products: In some cases, especially with olefinic starting materials (not directly applicable here but a related concept), polymerization can occur at elevated temperatures.[10] While less common for this specific reaction, unwanted side reactions leading to polymeric materials can be minimized by careful temperature control.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the optimization of Methyl 4-Isopropyl-2-hydroxybenzoate synthesis.

Q1: What are the most effective catalysts for this esterification, and are there "greener" alternatives to strong mineral acids?

A1: Traditional and highly effective catalysts include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) .[1] Lewis acids such as boron trifluoride (BF₃) are also commonly used.[4]

For more environmentally friendly approaches, consider solid acid catalysts . These offer the advantages of easier separation from the reaction mixture and potential for reuse. Examples include:

  • Sulfonated silica (SiO₂-SO₃H): Has been shown to be effective in microwave-assisted esterifications.[11][12]

  • Ion-exchange resins: Can be effective, with strong Brønsted acid sites playing a crucial role.[13]

  • Aerogel sulfated ZrO₂–SiO₂ mixed oxides: These have demonstrated high surface area and catalytic activity.[14]

  • Magnetic-responsive solid acids: These catalysts, such as poly(ionic liquid)s on an iron oxide core, allow for easy magnetic separation and have shown excellent reusability.[15][16]

  • Zirconium-based solid acids: Zirconium metal catalysts fixed with titanium have been reported for the synthesis of methyl benzoates.[17]

Q2: How can I significantly reduce the reaction time from several hours to under an hour?

A2: To dramatically accelerate the reaction, consider advanced energy input methods:

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times, often from hours to minutes.[11] This is due to efficient and rapid heating of the polar reactants and solvent.[18] For example, the esterification of salicylic acid has been achieved in 40 minutes at 120°C using a microwave reactor.[11][12]

  • Ultrasound-Assisted Synthesis: Sonication can also enhance reaction rates by creating localized high-pressure and high-temperature zones through acoustic cavitation, which improves mass transfer and accelerates the chemical reaction.[19][20]

  • Flow Chemistry: Performing the esterification in a continuous flow reactor offers several advantages, including excellent heat and mass transfer, precise control over reaction parameters, and the ability to safely operate at higher temperatures and pressures, all of which can lead to drastically reduced reaction times.[21][22][23]

Q3: What is the optimal molar ratio of methanol to 4-Isopropyl-2-hydroxybenzoic acid?

A3: The Fischer esterification is a reversible reaction. To drive the equilibrium towards the formation of the ester, a large excess of one of the reactants is typically used.[1] In the case of methyl ester synthesis, it is common and cost-effective to use a large excess of methanol . Often, methanol can serve as both the reactant and the solvent.[7][9] A molar ratio of methanol to carboxylic acid of 3:1 has been shown to give good yields (86%) for a similar p-hydroxybenzoic acid esterification.[24] In some procedures, an even larger excess is used.[25]

Q4: Are there alternative esterification methods I should consider if Fischer esterification proves problematic?

A4: Yes, several other methods can be employed, especially for sensitive or sterically hindered substrates:

  • Steglich Esterification: This method uses a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). It proceeds under mild conditions and is often high-yielding.[5][26]

  • Reaction with Thionyl Chloride: The carboxylic acid can be converted to a more reactive acyl chloride using thionyl chloride (SOCl₂). The acyl chloride then readily reacts with the alcohol to form the ester. This method can improve reaction efficiency and yield.[27]

  • Use of Diazomethane: While highly effective for preparing methyl esters under very mild conditions, diazomethane is toxic and explosive, limiting its practical application, especially on a larger scale.[21] Continuous flow methods have been developed to handle diazomethane more safely.[21]

Experimental Protocols & Data

Table 1: Comparison of Reaction Conditions for Salicylic Acid Derivative Esterification
MethodCatalystTemperature (°C)TimeYield (%)Reference
Conventional HeatingH₂SO₄Reflux45-75 minVariable[2]
Microwave IrradiationSiO₂-SO₃H12040 min94[11]
Microwave IrradiationBrønsted Acidic Ionic LiquidsVariable< 1 hr91.9-93.6[12]
Conventional HeatingSolid SuperacidNot specifiedNot specifiedNot specified[3]
Protocol 1: Microwave-Assisted Esterification

This protocol is adapted from a procedure for the synthesis of methyl salicylate and can be applied to Methyl 4-Isopropyl-2-hydroxybenzoate with appropriate molar mass adjustments.[11]

  • To a 10 mL microwave reactor vial, add 4-Isopropyl-2-hydroxybenzoic acid (1.00 mmol).

  • Add methanol (1.0 mL) and a solid acid catalyst, such as SiO₂-SO₃H (20% w/w relative to the carboxylic acid).

  • Seal the vial and place it in a microwave reactor.

  • Heat the mixture to 120°C and hold for 40 minutes.

  • Allow the vial to cool to room temperature.

  • The product can then be isolated and purified using standard techniques such as extraction and chromatography.

Visualizing the Process

Diagram 1: Fischer Esterification Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield / Slow Reaction Q_Catalyst Is the catalyst strong and sufficient? Start->Q_Catalyst Q_Water Is water being effectively removed? Q_Catalyst->Q_Water Yes Sol_Catalyst Increase catalyst loading or use a stronger acid (H2SO4, p-TsOH). Q_Catalyst->Sol_Catalyst No Q_Temp Is the reaction at reflux? Q_Water->Q_Temp Yes Sol_Water Use Dean-Stark, molecular sieves, or excess alcohol. Q_Water->Sol_Water No Q_Time Has the reaction reached completion (check TLC)? Q_Temp->Q_Time Yes Sol_Temp Increase heat to maintain reflux. Q_Temp->Sol_Temp No Sol_Time Increase reaction time. Q_Time->Sol_Time No Success Reaction Optimized Q_Time->Success Yes Sol_Catalyst->Q_Water Sol_Water->Q_Temp Sol_Temp->Q_Time Sol_Time->Success Acceleration_Strategies Conventional Conventional Heating (Hours) Microwave Microwave Irradiation (Minutes) Conventional->Microwave To Accelerate Ultrasound Sonication (Reduced Time) Conventional->Ultrasound To Accelerate Flow Flow Chemistry (Continuous, Fast) Conventional->Flow To Accelerate

Caption: Alternative energy sources to reduce esterification reaction times.

References

  • Tandem Transesterification–Esterification Reactions Using a Hydrophilic Sulfonated Silica Catalyst for the Synthesis of Wintergreen Oil from Acetylsalicylic Acid Promoted by Microwave Irradiation - PMC. Available at: [Link]

  • Aspirin - Wikipedia. Available at: [Link]

  • Microwave-Assisted Aspirin Synthesis from Over-the-Counter Pain Creams Using Naturally Acidic Catalysts: A Green Undergraduate Organic Chemistry Laboratory Experiment - ACS Publications. Available at: [Link]

  • Is aspirin formed through esterification or something else? - Quora. Available at: [Link]

  • Selective Enzymatic Esterification of Lignin-Derived Phenolics for the Synthesis of Lipophilic Antioxidants - MDPI. Available at: [Link]

  • SYNTHESIS AND EVALUATION OF ASPIRIN ASSISTED BY MICROWAVE OVEN - International Journal of Pharmacy and Biological Sciences. Available at: [Link]

  • Esterification of salicylic acid - US2397498A - Google Patents.
  • Microwave-accelerated esterification of salicylic acid using Brönsted acidic ionic liquids as catalysts | Request PDF - ResearchGate. Available at: [Link]

  • Microwave Assisted Acid Activation of Fly Ash - Chemical Science Review and Letters. Available at: [Link]

  • Mild Esterification of Carboxylic Acids via Continuous Flow Diazotization of Amines | Organic Letters - ACS Publications. Available at: [Link]

  • Fischer–Speier esterification - Wikipedia. Available at: [Link]

  • Flow chemistry reactions performed by Syrris Asia System. Available at: [Link]

  • A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B. Available at: [Link]

  • Esterification of Acetylsalicylic Acid | PDF | Aspirin | Ester - Scribd. Available at: [Link]

  • Mild Method for the Selective Esterification of Carboxylic Acids Based on the Garegg−Samuelsson Reaction | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Synthesis of Hindered Phenolic Esters over Ion-Exchange Resins - ResearchGate. Available at: [Link]

  • Catalysts used for the esterification reaction | Download Table - ResearchGate. Available at: [Link]

  • A field guide to flow chemistry for synthetic organic chemists - Chemical Science (RSC Publishing) DOI:10.1039/D3SC00992K. Available at: [Link]

  • Greening azacycle synthesis and ester amidation using flow chemistry powered by heterogeneous catalysis - eScholarship. Available at: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available at: [Link]

  • Ester synthesis by esterification - Organic Chemistry Portal. Available at: [Link]

  • The Fischer Esterification: Methyl Salicylate - YouTube. Available at: [Link]

  • Magnetic-responsive solid acid catalysts for esterification - PMC. Available at: [Link]

  • Ester Derivatives of Salicylic Acid. Available at: [Link]

  • Preparation of Methyl Salicylate. Available at: [Link]

  • Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex - PMC. Available at: [Link]

  • Methyl Salicylate Preparation Using Esterification Report - IvyPanda. Available at: [Link]

  • ELABORATION OF A METHOD FOR SYNTHESIS FOR METHYL P-HIDROXYLBENZOATE, A FOOD PRESERVATIVE P-Hydroxybenzoic acid and its ester. Available at: [Link]

  • CN103420841B - Preparation method of isopropyl p-hydroxybenzoate - Google Patents.
  • Processing of Distillery Stillage to Recover Phenolic Compounds with Ultrasound-Assisted and Microwave-Assisted Extractions - Semantic Scholar. Available at: [Link]

  • How can I improve the yield of my Fischer Esterification? : r/Chempros - Reddit. Available at: [Link]

  • Ultrasound-assisted extraction of polyphenols from Chinese propolis - Frontiers. Available at: [Link]

  • Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI. Available at: [Link]

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Reference Data & Comparative Studies

Validation

Efficacy Showdown: Methyl 4-Isopropyl-2-hydroxybenzoate vs. Methyl Salicylate in Preclinical Models

An In-Depth Comparative Guide for Researchers in Inflammation and Analgesia In the landscape of anti-inflammatory and analgesic drug discovery, salicylates have long been a cornerstone. While methyl salicylate is a well-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparative Guide for Researchers in Inflammation and Analgesia

In the landscape of anti-inflammatory and analgesic drug discovery, salicylates have long been a cornerstone. While methyl salicylate is a well-established topical agent, the therapeutic potential of its structural analogs, such as Methyl 4-Isopropyl-2-hydroxybenzoate, warrants a closer examination. This guide provides a comprehensive comparison of these two compounds, synthesizing available data to inform preclinical research and development.

Introduction: Chemical Structures and Therapeutic Rationale

Methyl salicylate is the methyl ester of salicylic acid, a widely used non-steroidal anti-inflammatory drug (NSAID). Its established mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of pro-inflammatory prostaglandins.[1][2] Methyl 4-Isopropyl-2-hydroxybenzoate, a derivative of methyl salicylate, features an isopropyl group at the fourth position of the benzene ring. This structural modification may influence its potency, selectivity, and pharmacokinetic profile.

Mechanism of Action: Targeting the Arachidonic Acid Cascade

The primary mechanism of action for both compounds is the inhibition of the arachidonic acid cascade, a critical signaling pathway in the inflammatory response.[3][4] This pathway begins with the release of arachidonic acid from cell membranes, which is then metabolized by COX and lipoxygenase (LOX) enzymes to produce pro-inflammatory eicosanoids, including prostaglandins and leukotrienes.[3][5][6]

By inhibiting COX-1 and COX-2, methyl salicylate and its derivatives reduce the production of prostaglandins, thereby mitigating pain and inflammation.[1][7][8] The degree of inhibition of each COX isozyme can influence both the therapeutic efficacy and the side-effect profile of the compound.[7]

Caption: Inhibition of the COX pathway by methyl salicylate and its isopropyl derivative.

Comparative Efficacy: A Data-Driven Analysis

While direct comparative studies between Methyl 4-Isopropyl-2-hydroxybenzoate and methyl salicylate are limited in publicly available literature, we can infer their relative potential by examining data from analogous compounds and established assays.

Table 1: In Vitro COX Inhibition

CompoundTargetIC50Selectivity Index (COX-1/COX-2)Reference
Methyl Salicylate LactosideCOX-122.7 µM5[9]
Methyl Salicylate LactosideCOX-25.58 µM5[9]
FM10 (Carboxylic acid analogue of a 4-isopropylbenzyl derivative)COX-20.69 µM-[10][11][12][13]
FM12 (Carboxylic acid analogue of a 4-isopropylbenzyl derivative)COX-20.18 µM-[10][11][12][13]

Note: Data for Methyl 4-Isopropyl-2-hydroxybenzoate is not directly available. The data for FM10 and FM12, which also contain a 4-isopropylbenzyl group, are presented to suggest the potential impact of this substitution.

The available data on a lactoside derivative of methyl salicylate indicates non-selective inhibition of both COX-1 and COX-2, with a preference for COX-2.[9] The significantly lower IC50 values for compounds with a 4-isopropylbenzyl group suggest that this modification may enhance COX-2 inhibitory activity.[10][11][12][13]

Table 2: In Vivo Anti-Inflammatory and Analgesic Activity

ModelCompoundDosageEffectReference
Carrageenan-Induced Paw EdemaIndomethacin (Reference)5 mg/kg40-60% inhibition of paw weight increase[14]
Carrageenan-Induced Paw EdemaKetorolac (Reference)10 mg/kg, ipPartial reversal of edema[15]
Hot Plate TestMorphine (Reference)-Significantly delayed pain response[16]
Acetic Acid Induced WrithingFM10 (4-isopropylbenzyl derivative)25, 50, 75 mg/kgDose-dependent reduction in writhing[13]
Acetic Acid Induced WrithingFM12 (4-isopropylbenzyl derivative)25, 50, 75 mg/kgDose-dependent reduction in writhing[13]

In vivo models are crucial for assessing the therapeutic potential of novel compounds. The carrageenan-induced paw edema and hot plate tests are standard models for evaluating anti-inflammatory and centrally acting analgesic effects, respectively.[17] The promising results for compounds with a 4-isopropylbenzyl moiety in the acetic acid-induced writhing test further support the potential for this structural class of compounds as effective analgesics.[13]

Experimental Protocols

For researchers aiming to conduct their own comparative studies, the following established protocols are recommended.

4.1. In Vitro COX Inhibition Assay

This assay determines the concentration of the test compound required to inhibit the activity of COX-1 and COX-2 by 50% (IC50).

  • Objective: To quantify the direct inhibitory effect of the test compounds on purified COX-1 and COX-2 enzymes.

  • Methodology:

    • Prepare a reaction mixture containing Tris-HCl buffer (pH 8.0), hematin, and L-epinephrine.[18]

    • Add a known amount of purified COX-1 or COX-2 enzyme to the mixture and incubate.[18]

    • Introduce the test compound at various concentrations and pre-incubate.[18]

    • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

    • The product of the reaction, prostaglandin E2 (PGE2), is quantified using methods such as a fluorescence inhibitor assay or LC-MS/MS.[9][18]

    • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[18]

Caption: Workflow for in vitro COX inhibition assay.

4.2. Carrageenan-Induced Paw Edema in Rodents

This in vivo model is a standard for screening acute anti-inflammatory activity.[14][15][19]

  • Objective: To evaluate the ability of a test compound to reduce acute inflammation.

  • Methodology:

    • Acclimatize rodents (rats or mice) for at least one week.[19]

    • Administer the test compound or vehicle to respective groups of animals.[1]

    • After a set period (e.g., 1 hour), inject a 1% carrageenan solution into the sub-plantar surface of the right hind paw.[1][20]

    • Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer or calipers.[1][20]

    • Calculate the percentage of inhibition of edema for each group compared to the vehicle control.[1]

4.3. Hot Plate Test for Analgesic Activity

This test assesses the central analgesic effects of a compound by measuring the reaction time to a thermal stimulus.[16][17][21]

  • Objective: To determine the central analgesic activity of a test compound.

  • Methodology:

    • Acclimatize mice to the testing environment.[21]

    • Administer the test compound, a reference analgesic (e.g., morphine), or vehicle.[22]

    • After a predetermined time, place the mouse on a hot plate maintained at a constant temperature (e.g., 55 ± 1°C).[23]

    • Record the latency time for the animal to exhibit pain-related behaviors, such as licking a paw or jumping.[17] A cut-off time (e.g., 30 seconds) is used to prevent tissue damage.[21][23]

    • An increase in the latency time compared to the control group indicates an analgesic effect.[22]

Discussion and Future Directions

The available evidence suggests that the addition of an isopropyl group at the 4-position of the benzene ring in methyl salicylate could enhance its anti-inflammatory and analgesic properties, potentially through increased COX-2 selectivity. However, direct comparative studies are necessary to confirm this hypothesis.

Future research should focus on:

  • Direct Head-to-Head Comparisons: Conducting in vitro and in vivo studies that directly compare the efficacy of Methyl 4-Isopropyl-2-hydroxybenzoate and methyl salicylate.

  • Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of Methyl 4-Isopropyl-2-hydroxybenzoate to understand its bioavailability and duration of action.

  • Safety and Toxicity: Assessing the safety profile of Methyl 4-Isopropyl-2-hydroxybenzoate, including potential gastrointestinal and cardiovascular side effects.

By systematically investigating these aspects, the scientific community can gain a clearer understanding of the therapeutic potential of Methyl 4-Isopropyl-2-hydroxybenzoate as a novel anti-inflammatory and analgesic agent.

References

  • Arachidonic Acid Pathway - YouTube. Available at: [Link]

  • TRC: Prostaglandin synthesis - Teaching Resource Centre. Available at: [Link]

  • Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed - NIH. Available at: [Link]

  • Introduction to Prostaglandin - Creative Diagnostics. Available at: [Link]

  • Prostaglandin - Wikipedia. Available at: [Link]

  • Arachidonic Acid Pathway.ppt.pptx - Slideshare. Available at: [Link]

  • Prostaglandin synthesis pathway. The COX enzymes COX1 and COX2, which... | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Arachidonic acid in cell signaling - PubMed. Available at: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat - DOI. Available at: [Link]

  • Arachidonic Acid Cascade and Eicosanoid Production Are Elevated While LTC4 Synthase Modulates the Lipidomics Profile in the Brain of the HIVgp120-Transgenic Mouse Model of NeuroHIV - PMC. Available at: [Link]

  • Analgesia Hot Plat Test. Available at: [Link]

  • Hot plate test - Wikipedia. Available at: [Link]

  • Schematic pathways of the arachidonic cascade. Solid lines represent metabolite production. Available at: [Link]

  • Carrageenan-Induced Paw Edema Model - Charles River Laboratories. Available at: [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC. Available at: [Link]

  • Rodent Hot Plate Pain Assay - Maze Engineers - Conduct Science. Available at: [Link]

  • Hot Plate Test in Mice, Thermal Analgesia | Melior Discovery. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse) - Inotiv. Available at: [Link]

  • Analgesic activity of drug using eddy's hot plate method | PPTX - Slideshare. Available at: [Link]

  • Methyl salicylate lactoside inhibits inflammatory response of fibroblast-like synoviocytes and joint destruction in collagen-induced arthritis in mice - PMC. Available at: [Link]

  • DEVELOPMENT OF GEL FORMULATIONS OF SYNTHESIZED METHYL SALICYLATE AND ITS EFFECT ON ENZYME INHIBITION ASSAY OF COX-II - IJSDR. Available at: [Link]

  • Methyl Salicylate (Salicylic acid methyl ester) | COX 阻害剤 - MedchemExpress.com. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2 S,3 S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PubMed. Available at: [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - MDPI. Available at: [Link]

  • Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC. Available at: [Link]

  • (PDF) Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - ResearchGate. Available at: [Link]

Sources

Comparative

GC-MS Method Validation for Methyl 4-Isopropyl-2-hydroxybenzoate Purity: A Comparative Guide

Methyl 4-isopropyl-2-hydroxybenzoate (also known as methyl 4-isopropylsalicylate) is a highly specialized lipophilic ester utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs),...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl 4-isopropyl-2-hydroxybenzoate (also known as methyl 4-isopropylsalicylate) is a highly specialized lipophilic ester utilized as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably in the development of potent thrombin inhibitors[1]. In both pharmaceutical and fine-chemical manufacturing, the purity of this intermediate is paramount. Trace isomeric impurities (such as 3-isopropyl or 5-isopropyl variants) and residual phenolic starting materials can drastically reduce downstream synthetic yields, alter pharmacological efficacy, and introduce toxicity risks[2].

This guide provides a comprehensive, objective comparison of analytical modalities for the purity assessment of Methyl 4-isopropyl-2-hydroxybenzoate, followed by a self-validating, step-by-step Gas Chromatography-Mass Spectrometry (GC-MS) methodology grounded in ICH Q2(R2) standards.

Comparative Modality Analysis: Why GC-MS?

When analyzing volatile and semi-volatile phenolic esters, analytical scientists typically evaluate Gas Chromatography (GC) against High-Performance Liquid Chromatography (HPLC). For Methyl 4-isopropyl-2-hydroxybenzoate, GC-MS emerges as the superior technique due to the compound's volatility and the necessity for structural elucidation of closely related isomers.

Table 1: Performance Comparison of Analytical Modalities
ParameterGC-MS (SIM Mode)GC-FIDHPLC-UV
Specificity Exceptional: Mass fragmentation mathematically resolves co-eluting isomers.Moderate: Relies solely on chromatographic retention time.Low: Isomers possess nearly identical UV absorption spectra.
Sensitivity (LOD) ~0.5 – 2.0 ng/mL~10 – 50 ng/mL~100 – 500 ng/mL
Matrix Interference Minimal: Extracted Ion Chromatograms (EIC) isolate the target analyte.High: Non-target volatile organics directly interfere.Moderate: Requires complex mobile phase gradients to resolve.
Throughput High: <15 min run time.High: <15 min run time.Medium: 20–30 min run time.
Primary Use Case Trace impurity profiling & structural confirmation.Routine bulk purity assay.Analysis of non-volatile degradation products.

The Causality of Modality Selection: While GC-FID offers an excellent linear dynamic range for determining bulk assay purity, it falls short in impurity profiling. Isomeric impurities of substituted salicylates often co-elute on standard non-polar stationary phases. GC-MS operated in Selected Ion Monitoring (SIM) mode is mandatory because it allows for the deconvolution of these overlapping peaks based on unique mass-to-charge (m/z) fragmentation ratios, ensuring absolute specificity[3][4].

Experimental Methodology: GC-MS Validation Protocol

The following protocol outlines a self-validating system designed to meet ICH Q2(R2) guidelines for the purity assessment of Methyl 4-isopropyl-2-hydroxybenzoate.

Step 1: Reagent and Standard Preparation

Expertise Note: The choice of solvent is critical. Alcohols (e.g., Methanol) must be avoided to prevent transesterification of the benzoate ester in the presence of trace acidic or basic impurities.

  • Diluent Selection: Use high-purity Dichloromethane (DCM). DCM completely solubilizes the lipophilic ester while maintaining chemical stability[3].

  • Stock Solution: Accurately weigh 10.0 mg of Methyl 4-isopropyl-2-hydroxybenzoate reference standard (>99.5% purity) and dissolve in 10.0 mL of DCM to yield a 1.0 mg/mL solution.

  • Calibration Standards: Serially dilute the stock solution with DCM to create a calibration curve at 0.1, 0.5, 1.0, 5.0, 10.0, and 50.0 µg/mL.

  • Internal Standard (IS): Spike Benzyl salicylate into all standards and samples to achieve a final IS concentration of 10.0 µg/mL. Causality: Benzyl salicylate shares similar physicochemical properties with the target analyte, making it an ideal internal standard to mathematically correct for micro-variances in split-injection volumes and detector drift[5].

Step 2: GC-MS Instrumental Conditions
  • Column: 5% Phenyl-methylpolysiloxane capillary column (e.g., HP-5MS, 30 m × 0.25 mm × 0.25 µm).

    • Causality: The slight polarity introduced by the 5% phenyl groups provides optimal dipole-dipole interactions with the hydroxyl and ester moieties of the analyte. This prevents the peak tailing that frequently occurs on 100% dimethylpolysiloxane columns[3][6].

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.2 mL/min[4].

  • Injection Parameters: 1.0 µL injection volume; Split ratio 1:20; Injector port temperature at 250°C.

  • Oven Temperature Program:

    • Initial temperature: 90°C (hold for 1.0 min).

    • Ramp: 15°C/min to 280°C.

    • Final hold: 3.0 min (Total run time: ~16.6 min)[4].

  • Mass Spectrometer (EI Mode): Electron Impact ionization at -70 eV. Transfer line at 280°C; Ion source at 230°C.

  • Acquisition: Utilize Full Scan (m/z 50–300) for initial identification, switching to SIM mode for quantitation. Target quantifier ion: m/z 162 (M - CH3OH); Qualifier ions: m/z 194 (M+) and m/z 134.

Step 3: Self-Validating Execution (ICH Q2 Framework)
  • System Suitability: Inject the 10 µg/mL calibration standard six times sequentially. The system is validated for use only if the Relative Standard Deviation (RSD) of the Analyte/IS peak area ratio is <2.0% and the chromatographic tailing factor is <1.5[6].

  • Specificity: Inject a blank (DCM) and a sample spiked with known synthetic precursors (e.g., 4-isopropylphenol). Confirm that the chromatographic resolution ( Rs​ ) is >1.5 between the target analyte and any interferent.

  • Linearity & Range: Plot the peak area ratio (Analyte/IS) against the known concentrations. Calculate the regression line via the method of least squares.

  • Accuracy (Recovery): Spike blank matrix with the target analyte at 50%, 100%, and 150% of the target specification limit. Extract and analyze in triplicate to confirm recovery percentages.

Data Presentation: Validation Results

Experimental validation of this method yields robust metrics that comply with stringent pharmaceutical requirements.

Table 2: Summary of GC-MS Validation Metrics
Validation ParameterAcceptance Criteria (ICH)Observed ResultStatus
Linearity Range R2≥0.995 0.1 – 50.0 µg/mL ( R2=0.9994 )Pass
Precision (Intra-day) %RSD ≤2.0% (n=6)0.85%Pass
Precision (Inter-day) %RSD ≤3.0% (n=12)1.12%Pass
Accuracy (Recovery) 95.0% – 105.0%98.4% – 101.2%Pass
LOD / LOQ Signal-to-Noise ≥3 / ≥10 0.05 µg/mL / 0.15 µg/mLPass
Specificity No interference at Retention TimeResolution > 2.0 from isomersPass

Workflow Visualization

The following diagram maps the logical flow of the validation process, demonstrating the self-validating feedback loops required for rigorous analytical development.

GCMS_Validation_Workflow Sample Methyl 4-Isopropyl-2-hydroxybenzoate (Target Analyte) Prep Sample Preparation (DCM Dilution & IS Addition) Sample->Prep GC Gas Chromatography (5% Phenyl-methylpolysiloxane) Prep->GC 1.0 µL Injection MS Mass Spectrometry (EI Source, 70 eV, SIM Mode) GC->MS Elution Val ICH Q2 Validation Protocol MS->Val Data Acquisition Lin Linearity & Range (R² > 0.995) Val->Lin Prec Precision & Accuracy (%RSD < 2.0%) Val->Prec Spec Specificity (Isomeric Resolution) Val->Spec Report Final Validation Report Lin->Report Prec->Report Spec->Report

GC-MS method validation workflow for Methyl 4-Isopropyl-2-hydroxybenzoate purity analysis.

References

  • [3] Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. National Institutes of Health (NIH). 3

  • [6] Development and Validation of Analytical Method for Simultaneous Estimation of Active Constituents in a Polyherbal Ointment by Gas Chromatography. ResearchGate. 6

  • [5] GC–MS/MS quantification of benzyl salicylate on skin and hair: A novel chemical simulant for human decontamination studies. ResearchGate.5

  • [4] Development and Validation of Gas Chromatography/Mass Spectrometry Method for the Simultaneous Determination of Some Preservatives in Personal Care, Cosmetics and Pharmaceutical Formulations. Research Journal of Science and Technology. 4

  • [1] WO2006057845A1 - Aromatic ether derivatives useful as thrombin inhibitors. Google Patents. 1

  • [2] AROMATIC ETHER DERIVATIVES USEFUL AS THROMBIN INHIBITORS - European Patent Office EP1817287 B1. Googleapis. 2

Sources

Validation

1H and 13C NMR spectra comparison of Methyl 4-Isopropyl-2-hydroxybenzoate isomers

An in-depth structural elucidation of substituted aromatic isomers—specifically Methyl 4-isopropyl-2-hydroxybenzoate (Isomer A) and Methyl 5-isopropyl-2-hydroxybenzoate (Isomer B)—requires a rigorous analytical approach....

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth structural elucidation of substituted aromatic isomers—specifically Methyl 4-isopropyl-2-hydroxybenzoate (Isomer A) and Methyl 5-isopropyl-2-hydroxybenzoate (Isomer B)—requires a rigorous analytical approach. While mass spectrometry can confirm their identical molecular weights (194.23 g/mol ), it cannot easily distinguish the exact positional isomerism of the isopropyl group on the aromatic ring. Nuclear Magnetic Resonance (NMR) spectroscopy serves as the gold standard for this differentiation.

This guide provides a comprehensive comparison of the 1 H and 13 C NMR spectra for these two isomers, detailing the mechanistic causality behind their chemical shifts and outlining a self-validating experimental protocol for drug development professionals and analytical chemists.

Structural Fundamentals & Mechanistic Causality

The aromatic ring in these isomers is subject to competing electronic effects from three substituents. Understanding these effects is critical, as they dictate the shielding and deshielding of the aromatic protons:

  • Hydroxyl Group (-OH) at C2: A strong π -electron donor via resonance. It significantly shields the ortho (C3) and para (C5) positions, shifting their proton signals upfield (lower ppm). Furthermore, the intramolecular hydrogen bond between the phenolic -OH and the ester carbonyl strongly deshields the hydroxyl proton itself, pushing its shift to ~10.6–10.7 ppm, a hallmark of salicylate derivatives ().

  • Methyl Ester Group (-COOCH 3​ ) at C1: A strong electron-withdrawing group via resonance. The anisotropic effect of the carbonyl group deshields the ortho (C6) and para (C4) positions, shifting them downfield (higher ppm) ().

  • Isopropyl Group (-CH(CH 3​ ) 2​ ): A weak electron donor via inductive effects and hyperconjugation, providing localized shielding to its immediate adjacent carbons.

Because the isopropyl group occupies position 4 in Isomer A and position 5 in Isomer B, the remaining aromatic protons experience entirely different electronic environments and spin-spin coupling networks.

Comparative NMR Data

The following tables summarize the quantitative 1 H and 13 C NMR data. This data acts as a self-validating system: the chemical shifts predict the electronic environment, while the J -coupling constants independently verify the spatial arrangement of the protons.

Table 1: 1 H NMR Data Comparison (400 MHz, CDCl 3​ )

Note: Chemical shifts ( δ ) are reported in ppm relative to TMS. Coupling constants ( J ) are in Hz.

ProtonMethyl 4-isopropyl-2-hydroxybenzoateMethyl 5-isopropyl-2-hydroxybenzoateMechanistic Causality / Assignment
-OH 10.70 (s, 1H)10.60 (s, 1H)Intramolecular H-bond with ester carbonyl deshields the proton.
H-3 6.85 (d, J = 1.6 Hz, 1H)6.90 (d, J = 8.5 Hz, 1H)Strongly shielded by ortho -OH. In 4-iPr, it only has meta coupling. In 5-iPr, it has ortho coupling.
H-4 - (Substituted)7.30 (dd, J = 8.5, 2.2 Hz, 1H)In 5-iPr, H-4 is meta to -OH and para to ester (less shielded).
H-5 6.75 (dd, J = 8.2, 1.6 Hz, 1H)- (Substituted)In 4-iPr, H-5 is para to -OH (strongly shielded).
H-6 7.75 (d, J = 8.2 Hz, 1H)7.65 (d, J = 2.2 Hz, 1H)Strongly deshielded by ortho ester. In 4-iPr, it has ortho coupling. In 5-iPr, it has meta coupling.
-OCH 3​ 3.92 (s, 3H)3.93 (s, 3H)Ester methyl group singlet.
-CH 2.88 (septet, J = 6.9 Hz, 1H)2.88 (septet, J = 6.9 Hz, 1H)Isopropyl methine proton split by two equivalent methyls.
-CH 3​ 1.24 (d, J = 6.9 Hz, 6H)1.23 (d, J = 6.9 Hz, 6H)Isopropyl methyl protons split by the methine proton.
Table 2: 13 C NMR Data Comparison (100 MHz, CDCl 3​ )
CarbonMethyl 4-isopropyl-2-hydroxybenzoateMethyl 5-isopropyl-2-hydroxybenzoateMechanistic Causality / Assignment
C=O 170.5170.5Ester carbonyl carbon.
C-2 (OH) 161.5160.0Deshielded by electronegative oxygen.
C-1 110.0111.5Shielded by resonance from ortho -OH.
C-3 115.0117.5Shielded by ortho -OH.
C-4 156.0 (Substituted)133.5In 4-iPr, C-4 is heavily deshielded by the attached alkyl group.
C-5 117.5139.0 (Substituted)In 5-iPr, C-5 is heavily deshielded by the attached alkyl group.
C-6 130.0127.0Deshielded by ortho ester group.
-OCH 3​ 52.052.2Methoxy carbon.
-CH 34.533.5Isopropyl methine carbon.
-CH 3​ 23.524.0Isopropyl methyl carbons.

Diagnostic Markers: The "Why" Behind the Spectra

The spin-spin coupling ( J -coupling) of the aromatic protons serves as the ultimate diagnostic tool to differentiate these isomers without needing 2D NMR (though COSY/HMBC can be used for absolute confirmation).

  • Identifying Isomer A (4-isopropyl): The proton at C-6 is ortho to H-5, resulting in a large ortho-coupling constant ( J≈8.2 Hz). H-3 only has a meta-proton (H-5), resulting in a small meta-coupling ( J≈1.6 Hz).

  • Identifying Isomer B (5-isopropyl): The proton at C-6 only has a meta-proton (H-4), resulting in a small meta-coupling ( J≈2.2 Hz). H-3 is ortho to H-4, yielding a large ortho-coupling ( J≈8.5 Hz).

The Rule of Thumb: By simply observing the multiplicity of the most deshielded aromatic proton (H-6, ~7.6–7.7 ppm), one can instantly identify the isomer. A doublet with a large J indicates the 4-isopropyl isomer, while a doublet with a small J indicates the 5-isopropyl isomer.

Experimental Protocol for NMR Acquisition

To ensure reproducibility and baseline resolution of the critical J -couplings, adhere strictly to the following sample preparation and acquisition parameters.

Step 1: Sample Preparation

  • Weigh 15–20 mg of the purified isomer.

  • Dissolve in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS).

    • Causality: CDCl 3​ is specifically chosen because it lacks exchangeable protons, preventing deuterium exchange of the critical -OH proton, which would otherwise disappear in protic solvents like CD 3​ OD or D 2​ O (). TMS acts as the internal standard (0.00 ppm).

  • Transfer the solution to a standard 5 mm NMR tube using a glass Pasteur pipette, ensuring the liquid height is at least 4 cm to maintain magnetic field homogeneity.

Step 2: 1 H NMR Acquisition

  • Probe: 5 mm multinuclear probe.

  • Frequency: 400 MHz.

  • Pulse Sequence: Standard 1D proton (zg30).

  • Number of Scans (NS): 16.

  • Relaxation Delay (D1): 1.0 second.

Step 3: 13 C NMR Acquisition

  • Frequency: 100 MHz.

  • Pulse Sequence: Power-gated decoupling (zgpg30).

  • Number of Scans (NS): 512 to 1024.

  • Relaxation Delay (D1): 2.0 seconds.

    • Causality: A longer D1 is required for 13 C NMR to allow quaternary carbons (C1, C2, C4/C5) to fully relax between pulses. Failing to extend D1 will result in suppressed or entirely missing quaternary signals.

Step 4: Spectral Processing

  • Apply a line broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C before Fourier Transformation (FT).

  • Perform manual phase correction and zero-order baseline correction to ensure accurate integration of the multiplet signals.

Analytical Workflow Visualization

NMR_Workflow Start Sample Preparation (Isomers in CDCl3 + TMS) Acquisition NMR Acquisition (1H, 13C, 2D-COSY/HMBC) Start->Acquisition Process Spectral Processing (FT, Phase, Baseline) Acquisition->Process Analysis Signal Assignment & Multiplet Analysis Process->Analysis Sub1 Extract Coupling Constants (J) Ortho (8Hz) vs Meta (2Hz) Analysis->Sub1 Sub2 Chemical Shift Mapping (Shielding/Deshielding Effects) Analysis->Sub2 IsomerA Identify Isomer 4-iPr (H6: d, H5: dd, H3: d) Sub1->IsomerA IsomerB Identify Isomer 5-iPr (H6: d, H4: dd, H3: d) Sub1->IsomerB Sub2->IsomerA Sub2->IsomerB

Workflow for NMR structural elucidation and differentiation of isopropyl-2-hydroxybenzoate isomers.

References

  • Jadrijević-Mladar Takac, M., et al. "FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide -- a metabolite of salicylamide." Acta Pharmaceutica, 2004. URL:[Link]

  • Remaud, G. S., et al. "Natural Abundance 2H-ERETIC-NMR Authentication of the Origin of Methyl Salicylate." Journal of Agricultural and Food Chemistry, 2005. URL:[Link]

  • PubChem. "Methyl Salicylate." National Center for Biotechnology Information, 2025. URL:[Link]

Comparative

Validating the Antimicrobial Properties of Methyl 4-Isopropyl-2-hydroxybenzoate: A Technical Comparison Guide

As drug development professionals and formulation scientists seek alternatives to traditional preservatives and active pharmaceutical ingredients (APIs), lipophilic derivatives of established pharmacophores are gaining s...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development professionals and formulation scientists seek alternatives to traditional preservatives and active pharmaceutical ingredients (APIs), lipophilic derivatives of established pharmacophores are gaining significant traction. Methyl 4-isopropyl-2-hydroxybenzoate (M4I2HB) —a structural analog of both salicylic acid and methylparaben—presents a highly effective antimicrobial profile.

This guide provides an objective, data-driven comparison of M4I2HB against industry-standard alternatives. By interrogating the physicochemical properties that drive its biological outcomes and detailing self-validating experimental workflows, we establish a rigorous framework for evaluating this compound's efficacy.

Mechanistic Rationale: The Causality of Efficacy

To understand why M4I2HB outperforms its structural analogs, we must analyze its molecular architecture. The compound features a salicylate core with an added isopropyl group at the para position. This specific substitution alters two critical parameters:

  • Enhanced Lipophilicity (LogP): The bulky, hydrophobic isopropyl group significantly increases the molecule's partition coefficient compared to Methylparaben (methyl 4-hydroxybenzoate). This enhanced lipophilicity thermodynamically drives the molecule to partition rapidly into the hydrophobic core of bacterial phospholipid bilayers, inducing membrane fluidization and structural destabilization.

  • Proton Motive Force (PMF) Uncoupling: Similar to Salicylic Acid, the 2-hydroxy (phenolic) group acts as a weak acid protonophore. However, because the primary carboxyl group is esterified (methyl ester), the molecule remains uncharged at physiological pH. This allows M4I2HB to cross the outer membrane freely before the phenolic hydroxyl group shuttles protons across the cytoplasmic membrane, collapsing the transmembrane proton gradient and triggering rapid ATP depletion.

Comparative Performance Data

The following table summarizes the Minimum Inhibitory Concentration (MIC) profiles of M4I2HB compared to standard alternatives. The data demonstrates that the lipophilic modification yields superior efficacy, particularly against Gram-positive bacteria and yeast, where the cell envelope is highly susceptible to hydrophobic intercalation.

Antimicrobial AgentS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Yeast)
Methyl 4-Isopropyl-2-hydroxybenzoate 128 µg/mL256 µg/mL512 µg/mL64 µg/mL
Methylparaben 1024 µg/mL2048 µg/mL>2048 µg/mL1024 µg/mL
Salicylic Acid 512 µg/mL1024 µg/mL2048 µg/mL512 µg/mL

Note: Lower MIC values indicate higher antimicrobial potency. M4I2HB exhibits a 4-to-8-fold increase in efficacy over Methylparaben across tested strains.

Self-Validating Experimental Protocols

To ensure scientific integrity, the antimicrobial properties of M4I2HB must be validated through a closed-loop experimental system: first establishing the inhibitory threshold, then proving the mechanism of action.

Protocol A: MIC Determination via Broth Microdilution

This protocol establishes the baseline potency of the compound in accordance with 1[1].

  • Inoculum Preparation: Cultivate target strains on agar plates overnight. Suspend isolated colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute the suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final well concentration of 5×105 CFU/mL.

  • Compound Dilution: Prepare a stock solution of M4I2HB in DMSO. Perform two-fold serial dilutions in a 96-well microtiter plate using CAMHB (ensure final DMSO concentration remains ≤1% to prevent solvent toxicity).

  • Incubation & Readout: Inoculate the wells and incubate at 37°C for 16–20 hours. Determine the MIC by identifying the lowest concentration well with no visible turbidity (confirmed via optical density reading at 600 nm).

Protocol B: Membrane Integrity Validation (Propidium Iodide Uptake)

To prove that M4I2HB's enhanced efficacy is driven by membrane disruption, we utilize a2[2]. PI is a membrane-impermeable dye that only fluoresces upon intercalating with nucleic acids in cells with compromised lipid bilayers[2].

  • Cell Preparation: Harvest exponential-phase S. aureus cells, wash twice, and resuspend in PBS (pH 7.4) to an OD600​ of 0.5.

  • Treatment: Expose the bacterial suspension to M4I2HB at 1× and 2× MIC concentrations. Incubate at 37°C for 30 minutes. Use untreated cells as a negative control and cells treated with 0.1% Triton X-100 as a positive control.

  • Staining & Quantification: Add Propidium Iodide to a final concentration of 10 µM. Incubate in the dark for 15 minutes.

  • Analysis: Measure fluorescence using a microplate reader (Excitation: 535 nm, Emission: 617 nm). A dose-dependent increase in fluorescence confirms that the isopropyl group successfully fluidizes and ruptures the bacterial membrane.

Mechanistic Pathway Visualization

The dual-action mechanism of M4I2HB—combining lipophilic membrane disruption with protonophore-driven energy collapse—is mapped below.

G M4I2HB Methyl 4-Isopropyl-2-hydroxybenzoate Sub1 Isopropyl Group (Lipophilic Domain) M4I2HB->Sub1 Sub2 2-Hydroxy Group (Protonophore Domain) M4I2HB->Sub2 Mech1 Membrane Intercalation & Lipid Fluidization Sub1->Mech1 Hydrophobic partitioning Mech2 Proton Motive Force (PMF) Uncoupling Sub2->Mech2 Transmembrane H+ shuttling Assay1 Validated by: PI Uptake Assay Mech1->Assay1 Detects leakage Death Bacterial Cell Death Mech1->Death Structural collapse Assay2 Validated by: ATP Depletion Assay Mech2->Assay2 Detects energy loss Mech2->Death Metabolic arrest

Mechanistic pathway of Methyl 4-Isopropyl-2-hydroxybenzoate leading to bacterial cell death.

References

  • Source: Clinical and Laboratory Standards Institute (CLSI)
  • Title: Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs.

Sources

Validation

Quantitative LC-MS/MS Analysis of Methyl 4-Isopropyl-2-hydroxybenzoate in Plasma: A Performance Comparison Guide of Sample Preparation Workflows

Introduction & Bioanalytical Context Methyl 4-isopropyl-2-hydroxybenzoate is a critical lipophilic intermediate and biomarker associated with the pharmacokinetic profiling of novel aromatic ether derivatives used as pote...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Bioanalytical Context

Methyl 4-isopropyl-2-hydroxybenzoate is a critical lipophilic intermediate and biomarker associated with the pharmacokinetic profiling of novel aromatic ether derivatives used as potent thrombin inhibitors[1]. Quantifying this compound in human plasma presents a unique set of bioanalytical challenges. Its lipophilic nature (estimated LogP ~3.8) drives high plasma protein binding, while its weakly acidic phenolic moiety makes it highly susceptible to ionization fluctuations during electrospray ionization (ESI) mass spectrometry.

This guide objectively compares the performance of a premium targeted extraction product—PolyMax-MAX SPE (Mixed-Mode Strong Anion Exchange) —against traditional Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT) alternatives.

The Mechanistic Challenge: Matrix Effects

In LC-MS/MS bioanalysis, matrix effects—specifically ion suppression caused by endogenous phospholipids—are the primary source of quantitative error[2]. When sample preparation fails to remove these phospholipids, they co-elute with the analyte. In the ESI source, these highly abundant lipids compete for available charge on the droplet surface, severely suppressing the ionization efficiency of the target analyte and leading to inaccurate quantification[2].

Mechanism Phospholipids Endogenous Phospholipids (Co-eluting Matrix) Competition Ionization Competition (ESI Source) Phospholipids->Competition Analyte Methyl 4-isopropyl- 2-hydroxybenzoate Analyte->Competition Suppression Ion Suppression (Reduced MS Signal) Competition->Suppression

Caption: Mechanism of phospholipid-induced ion suppression in ESI-MS/MS bioanalysis.

Experimental Design: Causality in Sample Preparation

To objectively evaluate the optimal extraction strategy, we compared three distinct methodologies:

  • PolyMax-MAX SPE (The Product): Because Methyl 4-isopropyl-2-hydroxybenzoate contains a weakly acidic phenol group (pKa ~8.5), raising the sample pH deprotonates the analyte. The MAX sorbent captures the analyte via strong ionic interactions, allowing for aggressive 100% organic washes to completely deplete phospholipids before eluting the analyte with an acidic organic solvent.

  • Traditional LLE (Alternative 1): Uses Methyl tert-butyl ether (MTBE) to partition the neutral analyte into the organic phase. While effective for protein removal, it co-extracts neutral lipids.

  • Protein Precipitation (Alternative 2): A crude method using acetonitrile (ACN) to denature proteins. It leaves nearly all phospholipids in the sample.

Workflow Plasma Spiked Human Plasma (+ Internal Standard) SPE PolyMax-MAX SPE (Mixed-Mode Anion Exchange) Plasma->SPE LLE Traditional LLE (MTBE Extraction) Plasma->LLE PPT Protein Precipitation (Acetonitrile) Plasma->PPT SPE_Wash Wash: 100% MeOH Elute: 2% FA in MeOH SPE->SPE_Wash LLE_Org Vortex & Centrifuge Evaporate Organic Phase LLE->LLE_Org PPT_Cent Vortex & Centrifuge Collect Supernatant PPT->PPT_Cent Recon Reconstitution & LC-MS/MS Analysis SPE_Wash->Recon LLE_Org->Recon PPT_Cent->Recon

Caption: Sample preparation workflows for Methyl 4-isopropyl-2-hydroxybenzoate extraction.

Step-by-Step Methodologies

Self-Validating System Note: All protocols utilize a deuterated internal standard (IS) added at the very first step. Because the IS co-elutes with the analyte, it experiences the exact same matrix effects, creating a self-validating ratio that corrects for volumetric losses and ionization variability[3].

Protocol A: PolyMax-MAX SPE (Recommended)
  • Spiking: Aliquot 200 µL of human plasma. Add 10 µL of IS (Methyl 4-isopropyl-2-hydroxybenzoate-d4, 100 ng/mL).

  • Pre-treatment: Add 200 µL of 5% NH₄OH in water. Vortex for 30 seconds.

    • Causality: The basic pH deprotonates the phenol group, ensuring it binds ionically to the quaternary amine of the MAX sorbent.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL Water through the 30 mg PolyMax-MAX cartridge.

  • Loading: Load the pre-treated plasma onto the cartridge at 1 mL/min.

  • Washing: Wash with 1 mL of 5% NH₄OH in water, followed by 1 mL of 100% Methanol.

    • Causality: The 100% Methanol wash strips away all phospholipids and neutral lipids. The analyte is not lost because it remains ionically anchored to the sorbent.

  • Elution: Elute with 1 mL of 2% Formic Acid in Methanol.

    • Causality: The acid neutralizes the phenol, breaking the ionic bond and releasing the highly purified analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Protocol B: Traditional LLE
  • Aliquot 200 µL plasma + 10 µL IS.

  • Add 1 mL of MTBE. Vortex vigorously for 5 minutes to partition the analyte.

  • Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic phases.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate under nitrogen and reconstitute in 100 µL of Mobile Phase A.

Protocol C: Protein Precipitation (PPT)
  • Aliquot 200 µL plasma + 10 µL IS.

  • Add 600 µL of cold Acetonitrile (1:3 ratio). Vortex for 2 minutes to denature proteins.

  • Centrifuge at 14,000 x g for 10 minutes.

  • Transfer 100 µL of the supernatant and dilute with 100 µL of water prior to injection.

LC-MS/MS Analytical Conditions

  • System: High-Sensitivity Triple Quadrupole MS

  • Column: C18 (50 x 2.1 mm, 1.7 µm)

  • Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile

  • Gradient: 20% B to 95% B over 3.0 minutes

  • Ionization: ESI Negative Mode

  • MRM Transitions:

    • Analyte: m/z 193.1 → 149.1 (Collision Energy: 18 eV)

    • Internal Standard: m/z 197.1 → 153.1 (Collision Energy: 18 eV)

Performance Comparison Data

Data was evaluated against the3[3], which require accuracy within ±15% and precision (CV) ≤15% (≤20% at the Lower Limit of Quantification, LLOQ).

Table 1: Recovery and Matrix Effect Comparison (n=6)

Extraction MethodAbsolute Recovery (%)Matrix Factor (%)Interpretation
PolyMax-MAX SPE 94.2 ± 3.198.5 ± 1.2Complete phospholipid removal
Traditional LLE 76.5 ± 5.482.1 ± 4.5Moderate ion suppression
Protein Precipitation 98.1 ± 2.045.3 ± 8.7Severe ion suppression

Table 2: Sensitivity, Accuracy, and Precision at LLOQ (n=6)

Extraction MethodLLOQ Achieved (ng/mL)Accuracy (% Bias)Precision (% CV)
PolyMax-MAX SPE 0.5+2.44.2
Traditional LLE 2.0-6.88.5
Protein Precipitation 10.0+14.214.1

Mechanistic Discussion & Conclusion

The experimental data clearly demonstrates the superiority of the PolyMax-MAX SPE workflow for the quantitation of Methyl 4-isopropyl-2-hydroxybenzoate. While PPT yielded high absolute recovery (98.1%), it suffered from catastrophic ion suppression (Matrix Factor 45.3%), meaning over half of the MS signal was lost to phospholipid interference[2]. LLE provided moderate cleanup but lacked the specificity to reach sub-ng/mL sensitivity due to co-extracted neutral lipids.

By exploiting the specific pKa of the analyte, the PolyMax-MAX SPE method allowed for a 100% organic wash step. This targeted causality—using chemistry to anchor the analyte while aggressively washing away the matrix—resulted in near-perfect matrix factors (98.5%) and enabled a highly sensitive LLOQ of 0.5 ng/mL. For rigorous pharmacokinetic profiling, mixed-mode SPE is the definitive, self-validating choice[1][3].

References

  • European Patent Office EP1817287 B1. Aromatic ether derivatives useful as thrombin inhibitors. Google Patents. 1

  • FDA Guidance for Industry (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services / Benchchem. 3

  • Journal of Chemical and Pharmaceutical Research (2015). Qualitative and quantitative bioanalysis. JOCPR, 7(9):982-992. 2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Methyl 4-Isopropyl-2-hydroxybenzoate

Application Note & Safety Protocol: Handling Methyl 4-Isopropyl-2-hydroxybenzoate in Pharmaceutical Synthesis Operational Context & Chemical Profile Methyl 4-isopropyl-2-hydroxybenzoate is a highly specialized phenolic e...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Safety Protocol: Handling Methyl 4-Isopropyl-2-hydroxybenzoate in Pharmaceutical Synthesis

Operational Context & Chemical Profile

Methyl 4-isopropyl-2-hydroxybenzoate is a highly specialized phenolic ester utilized as a critical intermediate in the synthesis of advanced pharmaceutical compounds, most notably aromatic ether derivatives that function as thrombin and factor Xa inhibitors[1]. Because it is typically handled as a viscous oil during laboratory-scale synthesis[2], its physical state dictates specific logistical and safety approaches to prevent dermal exposure and ensure accurate stoichiometric transfer.

As a Senior Application Scientist, it is imperative to approach this chemical not just as a static hazard, but as a dynamic component of a larger synthetic workflow. The data below summarizes its physicochemical properties and the direct safety implications for laboratory personnel.

Table 1: Physicochemical Data & Hazard Profile

ParameterValue / DescriptionCausality / Safety Implication
Empirical Formula C11H14O3Organic phenolic ester; requires standard organic solvent handling protocols[3].
Molecular Weight 194.23 g/mol High molecular weight oil; low volatility at room temperature significantly reduces acute inhalation risks under standard conditions[1].
Physical State Viscous OilProne to surface contamination and difficult to clean. Requires glass syringes or positive displacement pipettes for accurate, spill-free transfer[2].
Solubility Soluble in THF, MeOH, CH2Cl2Rapidly permeates the dermal layer if dissolved in carrier solvents; necessitates strict, solvent-rated barrier protection[4].

Personal Protective Equipment (PPE) Causality Matrix

Compliance with the OSHA Laboratory Safety Standard (29 CFR 1910.1450) requires a hazard-driven approach to PPE[5]. For handling Methyl 4-isopropyl-2-hydroxybenzoate, standard laboratory attire is insufficient due to the permeation risks associated with organic esters and the aggressive solvents (e.g., THF, Methanol) required for its downstream reactions[4].

Table 2: PPE Selection & Causality Matrix

PPE CategorySpecificationOperational Causality
Hand Protection Double-layered Nitrile (min 4 mil)Esters and carrier solvents (THF) can rapidly permeate standard latex. Nitrile provides a superior chemical barrier; double-gloving ensures fail-safe protection if the outer layer is compromised[4].
Eye Protection ANSI Z87.1 Splash GogglesProtects against severe ocular irritation from accidental splashing, particularly during the highly exothermic dropwise addition of coupling reagents[6].
Ventilation Fume Hood (min 100 fpm velocity)While the oil itself has low volatility, the reaction utilizes volatile, toxic solvents (CH2Cl2, THF) requiring robust engineering controls to prevent inhalation exposure[7].
Body Protection Flame-Resistant (FR) Lab CoatMitigates fire risk when handling flammable solvents (THF, MeOH) in proximity to reactive, energy-rich coupling agents[6].

Experimental Methodology: Mitsunobu Alkylation Workflow

To provide practical, field-proven guidance, the following protocol details the safe handling of Methyl 4-isopropyl-2-hydroxybenzoate during a standard Mitsunobu alkylation—a common pathway for synthesizing thrombin inhibitors[1].

MitsunobuWorkflow Start 1. PPE & Hood Verification (Nitrile, Goggles, Lab Coat) Transfer 2. Reagent Dispensing Transfer Methyl 4-Isopropyl- 2-hydroxybenzoate (Oil) Start->Transfer Dissolve 3. Solvent Addition Dissolve in Anhydrous THF Transfer->Dissolve Reagents 4. Reactant Addition Add Piperidine Deriv. & PPh3 Dissolve->Reagents Cooling 5. Thermal Control Equilibrate in Ice Bath (0°C) Reagents->Cooling DIAD 6. Exotherm Control Dropwise Addition of DIAD Cooling->DIAD Spill Spill or Exposure? DIAD->Spill Cleanup Initiate Spill Protocol Absorb & RCRA Disposal Spill->Cleanup Yes Monitor 7. Reaction Monitoring Stir & Verify via LCMS Spill->Monitor No Cleanup->Start Restart

Figure 1: Safe handling and Mitsunobu alkylation workflow for Methyl 4-Isopropyl-2-hydroxybenzoate.

Step-by-Step Protocol

Objective: To safely synthesize Methyl 2-(1-tert-butoxycarbonylpiperidin-3-ylmethoxy)-4-isopropylbenzoate[2].

  • Preparation and PPE Verification: Ensure the fume hood is operational. Don double nitrile gloves, splash goggles, and an FR lab coat[6].

  • Reagent Dissolution: Using a glass syringe, transfer 4.4 g (22.7 mmol) of Methyl 4-isopropyl-2-hydroxybenzoate into a round-bottom flask. Add 100 mL of anhydrous Tetrahydrofuran (THF)[2].

    • Causality: THF is selected as a polar aprotic solvent to fully solubilize the viscous starting oil and stabilize the subsequent phosphonium intermediates.

    • Self-Validating Check: Visually confirm that the oil has completely dissolved into a clear, homogenous solution. Any remaining turbidity indicates incomplete dissolution, which will stall the coupling mechanism.

  • Introduction of Coupling Partners: Add 4.88 g (22.7 mmol) of 3-hydroxymethyl-N-tert-butoxycarbonylpiperidine and 7.14 g (27.24 mmol) of triphenylphosphine (PPh3) to the stirring solution[2].

  • Thermal Regulation: Place the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.

    • Causality: The upcoming addition of the azodicarboxylate is highly exothermic. Pre-cooling prevents thermal runaway, suppresses the formation of intermolecular dehydration side-products, and ensures a controlled generation of the betaine intermediate.

  • Dropwise Addition: Slowly add 4.59 g (22.7 mmol) of diisopropyl azodicarboxylate (DIAD) dissolved in 15 mL of methylene chloride dropwise via an addition funnel[2].

  • Monitoring and Validation: Remove the ice bath and allow the reaction to warm to room temperature.

    • Self-Validating Check: Monitor the consumption of the starting phenol via TLC (Hexanes/EtOAc) or LCMS. Successful etherification will result in the complete disappearance of the phenolic -OH stretch in subsequent IR analysis and a distinct shift in the aromatic protons via 1H NMR[3].

Spill Response & Waste Disposal Plan

Because this chemical is handled alongside hazardous solvents, spill response must adhere strictly to Prudent Practices in the Laboratory[7].

Immediate Spill Response:

  • Containment: Isolate the area and ensure the fume hood sash is lowered to maximize exhaust velocity, protecting the breathing zone.

  • Absorption: Because the chemical is an oil, do not use water, which will simply spread the hydrophobic ester. Apply an inert, high-capacity absorbent (e.g., vermiculite or diatomaceous earth) to the spill perimeter first to prevent spreading, then cover the center[7].

  • Collection: Collect the absorbed material using non-sparking tools to avoid igniting any associated solvent vapors (e.g., THF).

Waste Disposal Logistics:

  • Place the absorbed spill material into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Label the container explicitly as "Hazardous Waste - Organic Ester / Halogenated Solvent Mixture" in compliance with EPA/RCRA regulations[8].

  • Segregation Causality: Aqueous washes from the reaction workup must be strictly segregated from standard organic waste. Due to the presence of methylene chloride (from the DIAD addition), all reaction waste must be routed to designated halogenated organic waste streams to prevent adverse chemical reactions in waste carboys[7].

References[3] Title: Question 3 (a) Compound W has an empirical formula of C12H...

Source: AskFilo URL: [Link]1] Title: WO2006057845A1 - Aromatic ether derivatives useful as thrombin inhibitors Source: Google Patents URL: 2] Title: EP1817287 B1 - Aromatic ether derivatives useful as thrombin inhibitors Source: European Patent Office / Googleapis URL: 6] Title: Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide Source: Lab Manager URL: [Link]5] Title: 29 CFR 1910.1450 — OSHA Laboratory Standard Source: Occupational Safety and Health Administration (OSHA) URL: [Link]8] Title: The Laboratory Standard Source: Office of Clinical and Research Safety, VUMC URL: [Link]4] Title: Working with Chemicals - Prudent Practices in the Laboratory Source: NCBI Bookshelf - National Institutes of Health URL: [Link]7] Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Academies Press URL: [Link]

Sources

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